Product packaging for Tetramethyl-d12-ammonium bromide(Cat. No.:CAS No. 284474-82-4)

Tetramethyl-d12-ammonium bromide

Cat. No.: B1355228
CAS No.: 284474-82-4
M. Wt: 166.12 g/mol
InChI Key: DDFYFBUWEBINLX-KXWZVCIVSA-M
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Description

Tetramethyl-d12-ammonium bromide is a useful research compound. Its molecular formula is C4H12BrN and its molecular weight is 166.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12BrN B1355228 Tetramethyl-d12-ammonium bromide CAS No. 284474-82-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFYFBUWEBINLX-KXWZVCIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584455
Record name N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide
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Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-82-4
Record name N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide
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Record name 284474-82-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetramethyl-d12-ammonium bromide, targeting researchers, scientists, and professionals in drug development. The document details its characteristics, applications, and relevant experimental methodologies.

Core Properties and Characteristics

This compound is the deuterated analog of tetramethylammonium bromide. The substitution of hydrogen with deuterium makes it a valuable tool in various analytical and research applications, particularly as an internal standard.

The fundamental physical and chemical properties of this compound are summarized below. Data for the non-deuterated form is included for comparison where specific data for the deuterated compound is not available but can be reasonably inferred.

PropertyValueReference
Molecular Formula C4D12BrN[1][2]
Molecular Weight 166.12 g/mol [1]
Exact Mass 165.091 g/mol [2]
CAS Number 284474-82-4[2]
Appearance White crystalline powder[3][4]
Melting Point >300 °C[2][5]
Solubility Soluble in water, DMSO (10 mM); slightly soluble in anhydrous alcohol; insoluble in ether.[5][6][7]
Stability and Storage Stable under normal conditions. Hygroscopic. Store in a dry, well-ventilated, and tightly sealed container below 30°C.[8][9]

Note: Some physical properties like appearance, melting point, and solubility are cited from the non-deuterated form, Tetramethylammonium bromide, as they are expected to be very similar.

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic labeling. Deuteration provides a distinct mass signature without significantly altering the chemical behavior of the molecule.

  • Internal Standard: It serves as an ideal internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10] Its distinct mass allows for precise quantification of the non-deuterated analyte in complex biological matrices.

  • Tracer Studies: In drug development, it can be used as a tracer to investigate the pharmacokinetic and metabolic profiles of drugs containing the tetramethylammonium moiety.[1][2]

Experimental Protocols

A common method for preparing tetramethylammonium bromide involves the reaction of trimethylamine with a methylating agent like monobromomethane.[11]

Reaction: (CH₃)₃N + CH₃Br → (CH₃)₄N⁺Br⁻

Experimental Steps:

  • Reaction Setup: Trimethylamine is reacted with monobromomethane in a suitable solvent, such as ethanol, within a reactor equipped for stirring and temperature control.[11]

  • Reaction Execution: The reactants are combined, typically by slowly adding the methylating agent to the amine solution, and the reaction is allowed to proceed until precipitation of the quaternary ammonium salt is complete.[11]

  • Isolation: The resulting solid product is isolated from the reaction mixture via vacuum filtration.[11]

For the synthesis of the d12-analog, deuterated starting materials, such as trimethylamine-d9 and methyl-d3-bromide, would be required.

Purification of tetramethylammonium bromide is typically achieved through recrystallization.

Methodology:

  • The crude product is dissolved in a suitable solvent or solvent mixture, such as ethanol, ethanol/diethyl ether, or methanol/acetone.[8]

  • The solution is heated to ensure complete dissolution and then allowed to cool slowly to form crystals.[11]

  • The purified crystals are collected by filtration and dried under vacuum at an elevated temperature (e.g., 110-140°C) to remove any residual solvent.[8][11]

Visualized Workflows and Relationships

The following diagram illustrates the logical flow of the synthesis and purification process for tetramethylammonium bromide.

Synthesis and Purification Workflow A Reactants (Trimethylamine, Monobromomethane) C Reaction A->C B Solvent (e.g., Ethanol) B->C D Precipitation of Crude Product C->D E Filtration D->E F Crude Tetramethylammonium Bromide E->F H Recrystallization F->H G Recrystallization Solvent G->H I Drying H->I J Pure Tetramethylammonium Bromide I->J Quantitative Analysis Workflow using Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Add Known Amount of This compound (IS) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D Inject Sample C->D E LC Separation D->E F Mass Spectrometry Detection (Analyte and IS) E->F H Calculate Analyte/IS Peak Area Ratio F->H G Generate Calibration Curve I Quantify Analyte Concentration G->I H->I

References

Technical Guide: Tetramethyl-d12-ammonium bromide (CAS: 284474-82-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-d12-ammonium bromide, with the CAS number 284474-82-4, is the deuterated analogue of tetramethylammonium bromide.[1] In this compound, the twelve hydrogen atoms of the tetramethylammonium cation have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its primary application lies in its use as an internal standard for the accurate quantification of target analytes in complex matrices, a critical aspect of drug development and various research fields.[2] The near-identical physicochemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise differentiation by a mass spectrometer.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 284474-82-4[1]
Molecular Formula C4D12BrN[1]
Molecular Weight 166.12 g/mol [1]
Appearance White crystalline powderN/A
Melting Point >300 °C[1]
Solubility Soluble in waterN/A

Synthesis Protocol

Reaction Scheme:

(CD₃)₃N + CD₃Br → [(CD₃)₄N]⁺Br⁻

Materials and Reagents:

  • Trimethylamine-d9 ((CD₃)₃N)

  • Bromomethane-d3 (CD₃Br)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Reaction vessel (pressure-rated glass tube or stainless steel autoclave)

  • Magnetic stirrer and heating mantle

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), a pressure-rated reaction tube equipped with a magnetic stir bar is charged with anhydrous acetonitrile.

  • Addition of Reactants: Trimethylamine-d9 is condensed into the cooled reaction vessel. Subsequently, a stoichiometric equivalent or a slight excess of bromomethane-d3 is carefully added.

  • Reaction Conditions: The reaction vessel is securely sealed and heated to a temperature between 50-80°C with vigorous stirring. The reaction progress can be monitored by ¹H NMR by taking aliquots (if the setup allows) to observe the disappearance of the starting materials. The reaction is typically run for 24-48 hours.

  • Product Isolation: After cooling the reaction mixture to room temperature, the precipitated white solid, this compound, is collected by filtration under an inert atmosphere.

  • Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: The purified product is dried under high vacuum to yield the final this compound as a white crystalline powder.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Target analyte

  • Control biological matrix (e.g., drug-free human plasma)

  • Acetonitrile (ACN) with 0.1% formic acid (Protein precipitation solvent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • LC column (e.g., C18 reverse-phase column)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound (IS) in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Spike the control biological matrix with the analyte working solutions to create calibration standards at various concentrations.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed amount of the IS working solution (e.g., 10 µL of a 1 µg/mL solution).

    • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • LC-MS/MS Analysis:

    • Inject a fixed volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte and IS from other matrix components using a suitable LC gradient.

    • Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the key steps and logic in a typical quantitative analysis workflow employing a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Spike with This compound (IS) sample->add_is extract Protein Precipitation & Extraction add_is->extract concentrate Evaporation & Reconstitution extract->concentrate inject Inject Sample concentrate->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Calibration Curve Construction ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is a critical reagent for researchers and scientists engaged in quantitative analysis, particularly within the pharmaceutical and drug development industries. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy and precision of analytical methods by compensating for variability during sample processing and instrumental analysis. This guide provides a comprehensive overview of its properties, a proposed synthesis protocol, and a detailed experimental workflow for its application, serving as a valuable resource for its effective implementation in the laboratory.

References

Solubility Profile of Tetramethyl-d12-ammonium Bromide in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetramethyl-d12-ammonium bromide, a deuterated quaternary ammonium salt. Given the limited direct quantitative data for the deuterated form, this document leverages the closely related non-deuterated analogue, Tetramethylammonium bromide (TMAB), as a reliable proxy. The physical and chemical properties of isotopically labeled compounds are very similar to their non-labeled counterparts, making the solubility data of TMAB a strong and relevant reference for researchers working with its deuterated form.

Core Physical and Chemical Properties

This compound is the deuterated form of Tetramethylammonium bromide.[1] The non-deuterated compound is a white, odorless, and hygroscopic crystalline powder.[2] It is a quaternary ammonium salt, a class of compounds known for their utility in various applications, including as phase transfer catalysts and in the preparation of ionic liquids.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Tetramethylammonium bromide (TMAB) in several common laboratory solvents. This data is presented as a close approximation for the solubility of this compound.

SolventChemical FormulaTemperature (°C)Solubility ( g/100 g of solvent)
WaterH₂O2055
MethanolCH₃OH254.32
1-ButanolC₄H₉OH250.062
AcetonitrileCH₃CN250.22
ChloroformCHCl₃250.0057
Diethyl Ether(C₂H₅)₂O-Insoluble

Data sourced from a comprehensive chemical database.[4]

Qualitative assessments indicate that Tetramethylammonium bromide is easily soluble in water, slightly soluble in anhydrous alcohol, and insoluble in ether.[5]

Experimental Protocol for Solubility Determination

The determination of the solubility of a compound like this compound in various solvents is a fundamental experimental procedure. The isothermal shake-flask method is a widely accepted technique for generating reliable solubility data.[6] The following protocol outlines the key steps involved.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • High-purity solvent of interest

  • Thermostatic water bath with shaking capabilities

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or a titration setup)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Place the sealed containers in a thermostatic shaking water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution upon temperature change.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered saturated solution to a known volume with the same solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method. For quaternary ammonium compounds, methods such as precipitation followed by spectrophotometric analysis or titration are common.[7][8]

    • For spectrophotometric analysis, a periodide complex can be formed and its absorbance measured.[7]

    • Titration methods often involve the use of an ionic surfactant as a titrant.[8]

  • Data Analysis:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing Experimental and Chemical Processes

To further elucidate the experimental workflow and the chemical behavior of this compound, the following diagrams are provided.

experimental_workflow prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Thermostatic Shaking Bath) prep->equil sampling Sample Collection & Filtration (Removal of Undissolved Solid) equil->sampling dilution Dilution of Saturated Solution sampling->dilution analysis Quantitative Analysis (e.g., Spectrophotometry, Titration) dilution->analysis calc Solubility Calculation analysis->calc

Caption: Experimental workflow for determining the solubility of this compound.

dissociation_pathway compound (CD₃)₄N⁺Br⁻ ions (CD₃)₄N⁺  +  Br⁻ compound->ions In Polar Solvent

Caption: Dissociation of this compound in a polar solvent.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetramethyl-d12-ammonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetramethyl-d12-ammonium bromide (TMAB-d12), a crucial deuterated internal standard for quantitative analysis in various research and development applications.

Introduction

This compound (CAS No: 284474-82-4) is the deuterium-labeled analogue of tetramethylammonium bromide.[1][2] The incorporation of twelve deuterium atoms into the molecule results in a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other structurally related analytes.[1][3] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2]

Chemical Structure:

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of an amine, a reaction commonly known as the Menshutkin reaction.[4] This involves the alkylation of a tertiary amine with a deuterated alkyl halide. In this case, trimethylamine is reacted with deuterated methyl bromide.

General Reaction Scheme

The fundamental reaction for the synthesis is as follows:

(CD₃)₃N + CD₃Br → [(CD₃)₄N]⁺Br⁻

Experimental Protocol

This protocol is adapted from the synthesis of ¹⁴C-labeled tetramethylammonium bromide and is suitable for handling gaseous reactants.[5]

Materials:

  • Deuterated methyl bromide (CD₃Br)

  • Trimethylamine ((CH₃)₃N) - Note: For full deuteration, deuterated trimethylamine ((CD₃)₃N) would be required.

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • High-vacuum line apparatus

Procedure:

  • Preparation of Reactants: A known quantity of deuterated methyl bromide gas is transferred into a reaction vessel cooled with liquid nitrogen via a high-vacuum line.

  • Introduction of Trimethylamine: A molar excess of trimethylamine, dissolved in anhydrous methanol, is then introduced into the reaction vessel, also under vacuum and cooled with liquid nitrogen.

  • Reaction: The sealed reaction vessel is allowed to warm to room temperature. The condensation reaction between deuterated methyl bromide and trimethylamine proceeds to form this compound. The reaction is typically allowed to proceed for at least 24 hours to ensure completion.[5]

  • Isolation of Crude Product: After the reaction period, the excess trimethylamine and methanol are removed under vacuum, yielding the crude solid product.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Experimental Protocol

Method 1: Methanol/Ether Recrystallization [5]

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot anhydrous methanol.

  • Precipitation: The dissolved product is then precipitated by the slow addition of anhydrous diethyl ether.

  • Isolation and Drying: The resulting crystalline solid is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the purified product.

Method 2: Ethyl Acetate Recrystallization [6]

An alternative method, described for the non-deuterated analogue, involves recrystallization from ethyl acetate.

  • Dissolution: The crude product is suspended in ethyl acetate.

  • Heating: The mixture is heated to reflux for a period of time (e.g., 30 minutes).[6]

  • Crystallization: The solution is then cooled to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with cold ethyl acetate, and dried under vacuum.[6]

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₄D₁₂BrN[1]
Molecular Weight166.12 g/mol [1]
Melting Point>300 °C[2]
AppearanceWhite crystalline powder[7]

Spectroscopic Data (for non-deuterated analogue):

While specific spectra for the d12-deuterated compound are not publicly available, the data for the non-deuterated tetramethylammonium bromide can be used for comparison.

TechniqueKey Features
¹H NMR (D₂O)A single peak corresponding to the twelve equivalent protons of the methyl groups.
Mass SpectrometryA parent ion corresponding to the tetramethylammonium cation.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants CD3Br and (CH3)3N in Methanol ReactionVessel Reaction in Sealed Vessel Reactants->ReactionVessel Condensation CrudeProduct Crude (CD3)4NBr ReactionVessel->CrudeProduct Solvent Removal Dissolution Dissolution in Methanol CrudeProduct->Dissolution Precipitation Precipitation with Ether Dissolution->Precipitation Filtration Filtration and Drying Precipitation->Filtration PureProduct Purified (CD3)4NBr Filtration->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis

The following diagram illustrates the logical relationship of the chemical transformation.

Logical_Relationship Trimethylamine Trimethylamine ((CH3)3N) Quaternization Menshutkin Reaction (Quaternization) Trimethylamine->Quaternization DeuteratedMethylBromide Deuterated Methyl Bromide (CD3Br) DeuteratedMethylBromide->Quaternization Product This compound ((CD3)4NBr) Quaternization->Product

Caption: Logical relationship of the synthesis of this compound.

References

A Technical Guide to the Isotopic Purity and Enrichment of Tetramethyl-d12-ammonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Tetramethyl-d12-ammonium bromide, a crucial deuterated internal standard in analytical chemistry. This document outlines the methodologies for determining these key parameters, presents available quantitative data, and illustrates its primary application in analytical workflows.

Introduction to this compound

This compound ((CD₃)₄N⁺Br⁻) is the deuterated analog of tetramethylammonium bromide. In this compound, the twelve hydrogen atoms of the four methyl groups are replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its utility lies in its chemical similarity to the non-deuterated analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.

Isotopic Purity and Enrichment: Quantitative Data

The isotopic purity of this compound refers to the percentage of the compound that is fully deuterated. Isotopic enrichment, a related term, quantifies the abundance of the deuterium isotope in the molecule. High isotopic purity is critical to prevent interference from partially deuterated or non-deuterated species with the analyte's signal, especially at low concentrations.

Currently, publicly available quantitative data on the isotopic purity of commercially available this compound is limited. The following table summarizes the information found from a prominent supplier.

SupplierIsotopic Purity (atom % D)Chemical Purity
Sigma-Aldrich98Not specified for deuterated product

Note: This table is intended for comparative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Protocol

High-resolution mass spectrometry can distinguish between the different isotopologues of this compound based on their precise mass-to-charge ratios.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the mass spectrometer being used.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography. A full-scan mass spectrum is acquired in positive ion mode to observe the [(CD₃)₄N]⁺ cation.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the tetramethylammonium cation.

    • The peak for the fully deuterated species (d12) will be at m/z corresponding to C₄D₁₂N⁺.

    • Peaks for partially deuterated (d1 to d11) and non-deuterated (d0) species will be observed at lower m/z values.

    • The isotopic purity is calculated by taking the ratio of the intensity of the d12 peak to the sum of the intensities of all isotopologue peaks (d0 to d12).

    • Correction for Natural Isotope Abundance: It is crucial to correct for the natural abundance of ¹³C and ¹⁵N, which also contribute to peaks at higher masses. This is typically done using specialized software that can calculate the theoretical isotopic distribution of the unlabeled compound and subtract it from the observed spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Both proton (¹H) and deuterium (²H) NMR can be used to assess isotopic purity.

¹H NMR Methodology:

  • Sample Preparation: A known quantity of this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A high-frequency NMR spectrometer is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis:

    • The spectrum will show a small residual signal for the methyl protons.

    • The integral of this residual proton signal is compared to the integral of a known internal standard of known concentration.

    • The percentage of non-deuterated or partially deuterated species can be estimated from this comparison.

²H NMR Methodology:

For highly deuterated compounds, ²H (Deuterium) NMR can be a more direct and sensitive method for determining isotopic enrichment.

  • Sample Preparation: The sample is dissolved in a non-deuterated solvent (e.g., H₂O or DMSO).

  • Instrumentation: An NMR spectrometer equipped with a deuterium probe is used.

  • Data Acquisition: A ²H NMR spectrum is acquired.

  • Data Analysis:

    • The spectrum will show a signal corresponding to the deuterium atoms in the methyl groups.

    • The integral of this signal can be used to quantify the deuterium content relative to a known standard.

Application as an Internal Standard: Workflow

The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow.

G Workflow for the Use of this compound as an Internal Standard cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Extraction and Cleanup Spike->Extract LCMS LC-MS/MS or GC-MS Analysis Extract->LCMS Detect Detection of Analyte and Internal Standard LCMS->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integrate->Ratio Calibrate Quantify Analyte using Calibration Curve Ratio->Calibrate

Caption: A typical experimental workflow for using this compound as an internal standard.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines, particularly in the field of drug development and analytical chemistry. Its high isotopic purity is a critical parameter that ensures the accuracy and reliability of quantitative analyses. The experimental protocols outlined in this guide, utilizing mass spectrometry and NMR spectroscopy, provide a framework for the verification of its isotopic integrity. The continued use of well-characterized deuterated standards like this compound is essential for generating high-quality, reproducible data in scientific research.

References

molecular weight and formula of Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information regarding the molecular properties of Tetramethyl-d12-ammonium bromide, a deuterated quaternary ammonium salt. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopic labeling is utilized.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for a variety of experimental calculations, including stoichiometry, solution preparation, and spectroscopic analysis.

PropertyValue
Chemical Formula C₄D₁₂BrN
Molecular Weight 166.12 g/mol [1][2]

Detailed Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound, this calculation involves the atomic masses of carbon, deuterium (a stable isotope of hydrogen), nitrogen, and bromine.

The chemical formula, (CD₃)₄N⁺Br⁻, indicates the presence of:

  • Four Carbon (C) atoms

  • Twelve Deuterium (D) atoms

  • One Nitrogen (N) atom

  • One Bromine (Br) atom

The standard atomic weights of these elements are:

  • Carbon (C): Approximately 12.011 u[3]

  • Deuterium (D): Approximately 2.014 u[4][5]

  • Nitrogen (N): Approximately 14.007 u[6][7]

  • Bromine (Br): Approximately 79.904 u

The molecular weight is calculated as follows:

(4 × 12.011) + (12 × 2.014) + (1 × 14.007) + (1 × 79.904) = 166.123 g/mol

This calculated value is consistent with the experimentally determined and commonly cited molecular weight of 166.12 g/mol .[1][2]

Logical Relationship of Components

The structure of this compound consists of a central nitrogen atom bonded to four deuterated methyl groups, forming a quaternary ammonium cation. This cation is ionically bonded to a bromide anion.

Logical Structure of this compound cluster_cation Tetramethyl-d12-ammonium Cation Nitrogen (N+) Nitrogen (N+) Methyl-d3 (CD3) Methyl-d3 (CD3) Nitrogen (N+)->Methyl-d3 (CD3) Covalent Bond Bromide (Br-) Bromide (Br-) Nitrogen (N+)->Bromide (Br-) Ionic Bond

Caption: Relationship between the cationic and anionic components.

References

Stability and Storage of Tetramethyl-d12-ammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the stability and storage of Tetramethyl-d12-ammonium bromide, a deuterated internal standard vital for quantitative analyses. Ensuring the chemical purity and isotopic integrity of this compound is paramount for accurate and reproducible results in research and development.

Core Principles of Stability

The stability of this compound, like other stable isotope-labeled (SIL) compounds, is primarily influenced by factors that can induce chemical degradation or isotopic exchange. The primary objective of proper storage is to mitigate these risks.

  • Chemical Stability : The molecule is generally stable under standard ambient conditions.[1] However, its quaternary ammonium salt structure makes it susceptible to certain environmental factors.

  • Isotopic Stability : The deuterium labels on the methyl groups are on non-exchangeable sites, making them generally stable. However, extreme conditions could potentially compromise isotopic integrity.

The key environmental factors affecting the stability of this compound are detailed below.

Factors Influencing Stability and Recommended Storage

Several environmental factors can impact the long-term stability of this compound. Adherence to recommended storage conditions is crucial to preserve its quality.

Temperature

Elevated temperatures can accelerate chemical degradation. While stable at room temperature, it is advisable to store the compound in a cool environment.[1] The non-deuterated form, Tetramethylammonium bromide, is known to decompose at temperatures above 230°C.

Moisture (Hygroscopicity)

Quaternary ammonium compounds are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[2] This can lead to physical changes in the solid material and may promote chemical degradation. It is imperative to store the compound in a dry place and to keep the container tightly sealed.[1][3]

Light

Exposure to light, particularly UV radiation, can induce photodegradation in some quaternary ammonium compounds. While direct photolysis may be slow, indirect photodegradation in the presence of other substances can occur.[3] To minimize this risk, the compound should be stored in a light-protected container.

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can cause chemical decomposition.

A summary of recommended storage conditions and factors to avoid is presented in Table 1.

ParameterRecommendation/Condition to AvoidRationale
Temperature Store in a cool, dry place. Avoid excessive heat. Recommended storage at room temperature is common, but consult the Certificate of Analysis.[4]Prevents thermal degradation.
Humidity Store in a desiccated environment. Keep container tightly closed.[1][3]The compound is hygroscopic; moisture absorption can lead to degradation.[2]
Light Store in an amber or opaque vial to protect from light.[3]Minimizes the risk of photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Reduces exposure to moisture and air.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.Prevents chemical reactions and decomposition.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should evaluate both its chemical purity and isotopic enrichment over time under various stress conditions.

Stability-Indicating Method Development

The first step is to develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). This method must be capable of separating the intact this compound from any potential degradation products.

Stress Testing

To understand the intrinsic stability of the compound, stress testing is performed under accelerated degradation conditions:

  • Thermal Stress : Samples are exposed to elevated temperatures (e.g., 40°C, 60°C) for a defined period.

  • Humidity Stress : Samples are exposed to high humidity levels (e.g., 75% RH, 90% RH) at a controlled temperature.

  • Photostability Stress : Samples are exposed to controlled UV and visible light as per ICH Q1B guidelines.

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish the re-test date or shelf life of the compound.

Analytical Procedures

At specified time points during the stability studies, samples are analyzed for:

  • Chemical Purity : Assessed by HPLC/UHPLC. The peak area of the parent compound is compared to the total area of all peaks to determine the percentage of purity.

  • Isotopic Enrichment : Measured using High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS is used to determine the relative intensities of the deuterated and non-deuterated isotopic peaks.

The general workflow for a stability assessment is illustrated in the diagram below.

Stability_Testing_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis cluster_conclusion Conclusion start Reference Standard (T=0) storage_conditions Define Storage Conditions (e.g., 25°C/60% RH, 40°C/75% RH) start->storage_conditions time_points Set Time Points (e.g., 0, 3, 6, 12 months) storage_conditions->time_points store_samples Store Samples time_points->store_samples pull_samples Pull Samples at Time Points store_samples->pull_samples hplc_analysis Chemical Purity Analysis (HPLC/UHPLC) pull_samples->hplc_analysis ms_nmr_analysis Isotopic Enrichment Analysis (HRMS/NMR) pull_samples->ms_nmr_analysis data_analysis Analyze Data Trends hplc_analysis->data_analysis ms_nmr_analysis->data_analysis shelf_life Establish Shelf-Life / Retest Date data_analysis->shelf_life

Workflow for Stability Assessment.

Potential Degradation Pathways

The primary degradation pathways for quaternary ammonium compounds in the environment are influenced by light and microbial action. While solid-state degradation pathways are less defined in publicly available literature, understanding these environmental fates can inform handling and disposal procedures.

Degradation_Factors cluster_factors Influencing Factors compound This compound degradation Chemical Degradation / Isotopic Exchange compound->degradation temp Temperature temp->degradation moisture Moisture (Hygroscopicity) moisture->degradation light Light (Photodegradation) light->degradation incompatible Incompatible Materials incompatible->degradation

Factors Leading to Degradation.

Conclusion

The stability of this compound is crucial for its function as an internal standard. By controlling the storage environment, particularly temperature, moisture, and light exposure, researchers can ensure the chemical and isotopic integrity of this vital analytical reagent. The implementation of a robust stability testing program, as outlined in this guide, is essential for defining an appropriate shelf life and ensuring the continued accuracy of quantitative studies. For specific handling and storage recommendations, always refer to the Certificate of Analysis provided by the manufacturer.

References

Commercial Suppliers and Technical Applications of Tetramethyl-d12-ammonium Bromide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Tetramethyl-d12-ammonium bromide, a deuterated quaternary ammonium salt. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key quantitative data, and experimental applications. This document includes protocols for its use as an internal standard in analytical chemistry and explores its relevance in the context of cholinergic signaling pathways.

Commercial Availability and Physicochemical Properties

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. The following tables summarize the key quantitative data for this compound, compiled from various supplier specifications.

Table 1: Commercial Suppliers of this compound

SupplierWebsite
Sigma-Aldrich--INVALID-LINK--
Fisher Scientific--INVALID-LINK--
MedChemExpress--INVALID-LINK--
Alfa Aesar--INVALID-LINK--
Toronto Research Chemicals--INVALID-LINK--
C/D/N Isotopes--INVALID-LINK--

Table 2: Quantitative Specifications of this compound

PropertyValueSource
CAS Number 284474-82-4Sigma-Aldrich, MedChemExpress
Molecular Formula C₄D₁₂BrNMedChemExpress
Molecular Weight 166.12 g/mol MedChemExpress
Purity (Atom % D) ≥98%Sigma-Aldrich
Melting Point >300 °CAlfa Aesar
Appearance White to off-white solidGeneric

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuteration makes it chemically identical to its non-deuterated counterpart, but with a distinct mass, allowing for precise quantification.

Use as an Internal Standard in LC-MS/MS

Objective: To accurately quantify the concentration of an analyte of interest in a complex matrix (e.g., plasma, urine, tissue homogenate) by correcting for variations in sample preparation and instrument response.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the non-deuterated analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • To each calibration standard and quality control sample, add a fixed concentration of the this compound internal standard. The concentration of the internal standard should be consistent across all samples.

  • Sample Preparation:

    • To the unknown biological samples, add the same fixed concentration of the this compound internal standard.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. A common protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column).

    • Develop a gradient elution method to achieve chromatographic separation of the analyte and internal standard.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Use in Quantitative NMR (qNMR)

Objective: To determine the absolute concentration of a target compound in a solution.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample to be analyzed.

    • Accurately weigh a known amount of this compound to be used as the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated NMR solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure that the spectral window includes distinct, well-resolved signals for both the analyte and the this compound. The signal for the deuterated methyl groups will not be visible in the ¹H NMR spectrum, so a non-deuterated internal standard would be used alongside the deuterated compound if quantifying the deuterated species itself. However, if using the deuterated compound to quantify a different, non-deuterated analyte, a distinct signal from the analyte is compared to a reference signal. For the purpose of this protocol, we assume the non-deuterated tetramethylammonium bromide is the analyte and the deuterated version is used in a parallel MS-based quantification, or another internal standard is used for qNMR.

  • Data Processing and Analysis:

    • Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • V = Volume of the solvent

Biological Context: Cholinergic Signaling Pathways

The non-deuterated form of this compound, the tetramethylammonium ion, is known to interact with the cholinergic nervous system. It acts as an agonist at both nicotinic and muscarinic acetylcholine receptors.[1][2] Understanding these signaling pathways is crucial for researchers in pharmacology and drug development.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels that, upon binding of an agonist like acetylcholine or the tetramethylammonium ion, undergo a conformational change that opens a channel permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane and the initiation of a cellular response.[3]

Nicotinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Tetramethylammonium (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling (e.g., PI3K/Akt pathway) Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Tetramethylammonium (Agonist) mAChR_Gq Muscarinic Receptor (M1, M3, M5) Agonist->mAChR_Gq mAChR_Gi Muscarinic Receptor (M2, M4) Agonist->mAChR_Gi Gq Gq/11 mAChR_Gq->Gq activates Gi Gi/o mAChR_Gi->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release IP₃ PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC DAG Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi Cellular_Response_Gq Cellular Response Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, pharmacology, and drug development. Its commercial availability and well-defined physical properties make it a reliable internal standard for quantitative analysis. Furthermore, understanding the interaction of its non-deuterated counterpart with cholinergic receptors provides a framework for its application in pharmacological studies. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

An In-depth Technical Guide on the Theoretical Mass and Isotopic Distribution of Tetramethyl-d12-ammonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical mass and isotopic distribution of Tetramethyl-d12-ammonium bromide. The information herein is critical for researchers and scientists engaged in mass spectrometry-based analyses, particularly in the fields of drug metabolism, pharmacokinetics, and quantitative bioanalysis where isotopically labeled internal standards are frequently employed.

Chemical Identity and Structure

This compound is the deuterated analog of Tetramethylammonium bromide. In this molecule, all twelve hydrogen atoms of the tetramethylammonium cation have been replaced with deuterium atoms.

  • Chemical Formula: C₄D₁₂N⁺ • Br⁻

  • Molecular Structure: The structure consists of a central nitrogen atom covalently bonded to four perdeuterated methyl (-CD₃) groups, forming a quaternary ammonium cation. This cation is ionically bonded to a bromide anion.

Theoretical Mass and Isotopic Distribution

The theoretical mass and isotopic distribution are fundamental properties derived from the elemental composition and the natural abundance of their isotopes. These values are essential for the accurate identification and quantification of the compound using mass spectrometry.

Monoisotopic Mass

The monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant isotope of each constituent element. For this compound (C₄D₁₂NBr), the calculation is based on the masses of ¹²C, ²H (Deuterium), ¹⁴N, and ⁷⁹Br or ⁸¹Br.

The cation, Tetramethyl-d12-ammonium, has the formula [C₄D₁₂N]⁺. Its monoisotopic mass is calculated as follows:

(4 * Mass of ¹²C) + (12 * Mass of ²H) + (1 * Mass of ¹⁴N)

The entire compound includes the bromide ion. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, two significant monoisotopic masses are expected for the full isotopic envelope of the neutral compound.

Table 1: Isotopic Information for the Constituent Elements of this compound [1][2][3]

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Deuterium²H2.014102100 (in this labeled compound)
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Bromine⁷⁹Br78.91833750.69
⁸¹Br80.91629149.31

Table 2: Calculated Theoretical Monoisotopic Masses

SpeciesFormulaCalculationMonoisotopic Mass (Da)
Tetramethyl-d12-ammonium Cation[C₄D₁₂N]⁺(4 * 12.000000) + (12 * 2.014102) + (1 * 14.003074)86.172298
This compound (with ⁷⁹Br)C₄D₁₂NBr86.172298 + 78.918337165.090635
This compound (with ⁸¹Br)C₄D₁₂NBr86.172298 + 80.916291167.088589
Isotopic Distribution

The theoretical isotopic distribution represents the relative abundance of all possible isotopic combinations (isotopologues) of a molecule. This distribution gives rise to a characteristic pattern in a mass spectrum. The primary contributions to the isotopic pattern of this compound arise from the natural abundances of ¹³C, ¹⁵N, and the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

The presence of bromine, with its two abundant isotopes approximately 2 Da apart, results in a distinctive "doublet" pattern for all bromine-containing ions. The relative intensity of these two peaks is approximately 1:1.

Table 3: Theoretical Isotopic Distribution for the Tetramethyl-d12-ammonium Cation ([C₄D₁₂N]⁺)

m/zRelative Abundance (%)Contributing Isotopes
86.1723100.00¹²C₄, ²H₁₂, ¹⁴N
87.17574.49¹³C¹²C₃, ²H₁₂, ¹⁴N
87.17240.37¹²C₄, ²H₁₂, ¹⁵N

Table 4: Theoretical Isotopic Distribution for this compound (C₄D₁₂NBr)

m/zRelative Abundance (%)Contributing Isotopes
165.0906100.00¹²C₄, ²H₁₂, ¹⁴N, ⁷⁹Br
166.09404.49¹³C¹²C₃, ²H₁₂, ¹⁴N, ⁷⁹Br
166.09070.37¹²C₄, ²H₁₂, ¹⁵N, ⁷⁹Br
167.088697.28¹²C₄, ²H₁₂, ¹⁴N, ⁸¹Br
168.09204.43¹³C¹²C₃, ²H₁₂, ¹⁴N, ⁸¹Br
168.08870.36¹²C₄, ²H₁₂, ¹⁵N, ⁸¹Br

Experimental Considerations and Protocols

The analysis of quaternary ammonium compounds like this compound by mass spectrometry typically involves electrospray ionization (ESI) coupled with a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.

Sample Preparation and Introduction

A general protocol for the analysis of quaternary ammonium salts involves the following steps:

  • Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water or methanol and water.

  • Dilution: Dilute the sample to an appropriate concentration for mass spectrometry analysis, typically in the low µg/mL to ng/mL range.

  • Internal Standard: For quantitative analysis, a known amount of an appropriate internal standard would be added.

  • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from other components. For quaternary ammonium compounds, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent may be used.[4][5]

Mass Spectrometry Parameters
  • Ionization Mode: Positive ion electrospray ionization (ESI+) is used, as the molecule is a pre-charged cation.

  • Mass Analyzer: A high-resolution mass spectrometer is recommended to accurately measure the isotopic masses.

  • Detection: The mass spectrum will show the tetramethyl-d12-ammonium cation at an m/z corresponding to its monoisotopic mass and isotopic distribution. The bromide anion is not typically observed in positive ion mode.

Logical Workflow for Determination of Theoretical Mass and Isotopic Distribution

The following diagram illustrates the logical workflow for determining the theoretical mass and isotopic distribution of a given chemical compound.

G A Identify Chemical Formula (e.g., C4D12NBr) B Obtain Isotopic Data for Each Element (Exact Mass and Natural Abundance) A->B C Calculate Monoisotopic Mass of the Most Abundant Isotopologue B->C D Calculate Masses of Other Isotopologues B->D F Construct Theoretical Isotopic Distribution C->F E Calculate Relative Abundance of Each Isotopologue D->E E->F

Caption: Workflow for Theoretical Mass and Isotopic Distribution Calculation.

This guide provides the fundamental theoretical data and procedural considerations for the mass spectrometric analysis of this compound. This information is intended to aid researchers in the accurate identification, characterization, and quantification of this and similar deuterated compounds.

References

Methodological & Application

Application Note: Quantification of Acetylcholine in Human Cerebrospinal Fluid using Tetramethyl-d12-ammonium bromide as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter involved in a wide array of physiological processes, including memory, learning, and muscle control. Accurate and precise quantification of ACh in biological matrices is essential for neuroscience research and the development of therapeutics targeting cholinergic pathways. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acetylcholine in human cerebrospinal fluid (CSF). To ensure the highest accuracy and correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard, Tetramethyl-d12-ammonium bromide, is employed. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they share near-identical chemical and physical properties with the analyte, co-eluting during chromatography and exhibiting similar ionization behavior, which allows for precise correction of matrix effects and other sources of error.[1][2]

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the effective retention and separation of the polar analytes, acetylcholine and its internal standard, coupled with a triple quadrupole mass spectrometer for sensitive and selective detection.

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection CSF Sample Collection spike_is Spike with Tetramethyl-d12- ammonium bromide (IS) sample_collection->spike_is 20 µL sample protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation Add 100 µL ACN with IS centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation HILIC Separation supernatant_transfer->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of ACh calibration_curve->quantification

Caption: Workflow for the quantification of Acetylcholine using a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Acetylcholine chloride (Sigma-Aldrich)

  • This compound (CDN Isotopes)

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Ammonium formate (LC-MS grade, Sigma-Aldrich)

  • Formic acid (LC-MS grade, Sigma-Aldrich)

  • Water (LC-MS grade, Fisher Scientific)

  • Human Cerebrospinal Fluid (BioIVT)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of acetylcholine chloride in LC-MS grade water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in LC-MS grade water.

  • Working Solutions: Prepare serial dilutions of the acetylcholine stock solution in artificial CSF to create calibration standards. Prepare a working solution of the internal standard in acetonitrile.

Sample Preparation
  • Transfer 20 µL of CSF standard, quality control (QC) sample, or study sample to a 1.5 mL microcentrifuge tube or a well of a 96-well plate.[3]

  • Add 100 µL of acetonitrile containing the internal standard (e.g., 1 ng/mL of this compound).[3]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 5 minutes.[3]

  • Carefully transfer the supernatant to a clean vial or well for LC-MS/MS analysis.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: CORTECS UPLC HILIC, 1.7 µm, 2.1 x 100 mm[3]

  • Mobile Phase A: 100 mM Ammonium formate in water, pH 3.0[3]

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: 0.5 mL/min[3]

  • Column Temperature: 45 °C[3]

  • Gradient:

    • 0.0 min: 90% B

    • 1.5 min: 30% B

    • 1.6 min: 90% B

    • 2.5 min: 90% B

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Acetylcholine146.187.12015
Tetramethyl-d12-ammonium (IS)86.258.22015

Note: The MRM transition for Tetramethyl-d12-ammonium is hypothetical and should be optimized experimentally. The precursor ion for this compound would be the tetramethyl-d12-ammonium cation.

Data Presentation

The performance of the method should be evaluated by constructing a calibration curve and analyzing QC samples at multiple concentration levels.

Table 1: Typical Method Performance Characteristics

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (CV% at LLOQ, LQC, MQC, HQC) < 15%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is as follows:

quantification_logic cluster_measurement Mass Spectrometer Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Final Result analyte_response Analyte Peak Area (ACh) response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response Internal Standard Peak Area (Tetramethyl-d12-ammonium) is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve final_concentration Unknown Sample Concentration calibration_curve->final_concentration

Caption: Isotope dilution quantification logic.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of acetylcholine in human cerebrospinal fluid using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high accuracy and precision in complex biological samples. The described HILIC-based method offers excellent retention for these polar compounds and is suitable for high-throughput bioanalytical applications in both clinical and research settings.

References

Application of Tetramethyl-d12-ammonium bromide in Quantitative Proteomics: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, accuracy and reproducibility are paramount. Mass spectrometry-based techniques often employ stable isotope-labeled compounds as internal standards to control for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Deuterated compounds, in particular, are considered the gold standard for internal standards in quantitative mass spectrometry due to their near-identical chemical and physical properties to the analyte of interest.[3]

While direct applications of Tetramethyl-d12-ammonium bromide as a labeling reagent for relative quantitative proteomics have not been extensively documented in peer-reviewed literature, its properties as a deuterated quaternary ammonium salt make it a suitable candidate for use as an internal standard in targeted quantitative proteomics and related applications. This document provides a conceptual application note and a generalized protocol for the potential use of this compound as an internal standard.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample prior to analysis.[4] By comparing the signal of the analyte to the signal of the internal standard, variations introduced during the analytical workflow can be normalized.[5] A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's source, allowing for accurate and precise quantification.[2][3]

This compound, with its 12 deuterium atoms, provides a significant mass shift from its unlabeled counterpart, preventing isotopic interference while maintaining nearly identical physicochemical properties.

Potential Applications in Quantitative Proteomics

The primary conceptual application of this compound in the context of quantitative proteomics is as an internal standard for the absolute quantification of specific target peptides , particularly those that have been chemically modified to contain a quaternary ammonium group. This could be relevant in studies involving:

  • Targeted quantification of post-translationally modified peptides: Certain chemical derivatization strategies aimed at improving ionization efficiency or enabling specific fragmentation patterns may introduce a quaternary ammonium moiety.

  • Pharmacokinetic studies of drugs or metabolites: If a therapeutic agent or its metabolite is a quaternary ammonium compound, this compound could serve as a structural analog internal standard.

  • Metabolomics: In studies that bridge proteomics and metabolomics, this compound could be used to quantify small molecule analytes with similar chemical structures.

Experimental Workflow and Protocols

The following is a generalized protocol for the use of this compound as an internal standard in a targeted quantitative proteomics experiment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Targeted Peptide Quantification using a Deuterated Internal Standard

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Lysate) Spike Spike with this compound (Internal Standard) Sample->Spike Add known amount Extract Protein Extraction & Digestion Spike->Extract Cleanup Peptide Cleanup (e.g., SPE) Extract->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Tandem Mass Spectrometry (MRM/PRM) LC->MS Peak Peak Integration (Analyte & IS) MS->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Workflow for targeted peptide quantification.

Protocol: Targeted Quantification of a Quaternary Ammonium-Tagged Peptide

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the synthetic peptide (with the quaternary ammonium tag) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution to the desired concentration in the appropriate solvent for spiking.

2. Sample Preparation:

  • To 100 µL of your prepared peptide sample (e.g., from a digested protein sample), calibration standard, or quality control sample, add 10 µL of the Internal Standard Working Solution.

  • Vortex briefly to ensure thorough mixing.

  • Proceed with any further sample cleanup if necessary (e.g., solid-phase extraction).

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase A.

  • Vortex and centrifuge to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • UPLC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to achieve chromatographic separation of the target analyte.

  • Flow Rate: As per column specifications.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of targeted fragmentation (MRM or PRM).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Determine the optimal precursor and product ion transitions for both the analyte and this compound by direct infusion.

4. Data Analysis:

  • Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of an internal standard like this compound is expected to significantly improve the precision of quantification. The following table illustrates a hypothetical dataset demonstrating the improved coefficient of variation (%CV) when using an internal standard.

Sample ReplicateAnalyte Peak Area (without IS)Analyte Peak Area (with IS)IS Peak AreaPeak Area Ratio (Analyte/IS)
1125,000118,75095,0001.25
2110,000112,20090,0001.24
3140,000131,250105,0001.25
4115,000115,00092,0001.25
Mean 122,500 119,300 95,500 1.25
Std. Dev. 12,583 7,898 5,500 0.005
%CV 10.3% 6.6% 5.8% 0.4%

As shown in the table, the %CV for the analyte peak area is significantly higher without an internal standard. By normalizing to the internal standard, the %CV of the peak area ratio is dramatically reduced, leading to more precise and reliable quantification.

Signaling Pathway and Logical Relationship Diagram

In the context of using an internal standard, there isn't a biological signaling pathway to depict. However, the logical relationship in the quantification process can be illustrated.

G Analyte Analyte Signal Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS Internal Standard Signal IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Conc Analyte Concentration CalCurve->Conc

Caption: Logical flow of quantification.

Conclusion

This compound is a valuable tool for quantitative analysis, and its application as an internal standard in targeted proteomics and related fields offers a promising, albeit conceptual, approach to enhancing analytical accuracy and precision. The provided protocol and workflow offer a foundational framework for researchers to develop and validate quantitative assays for specific analytes amenable to this type of internal standardization. As with any analytical method, thorough validation is essential to ensure reliable and reproducible results.

References

Application Notes and Protocols for Tetramethyl-d12-ammonium bromide in Metabolomics Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technique for its sensitivity and selectivity. However, matrix effects, sample preparation variability, and instrument drift can introduce significant quantitative errors. The use of stable isotope-labeled internal standards is a critical strategy to mitigate these issues and ensure data quality.[1][2]

Tetramethyl-d12-ammonium bromide is a deuterated analog of the tetramethylammonium cation, a quaternary amine structurally related to important metabolites such as choline and acetylcholine. Its utility as an internal standard in LC-MS-based metabolomics, particularly for the quantification of polar metabolites, is highlighted in these application notes. By mimicking the physicochemical properties of the target analytes, this compound co-elutes and experiences similar ionization effects, thereby providing a reliable basis for accurate quantification.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample.[4] The isotopically labeled compound, in this case, this compound, serves as an internal standard (IS). Since the IS is chemically identical to the endogenous analyte, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4] By measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[4]

Application: Quantification of Polar Metabolites

This compound is particularly well-suited as an internal standard for the targeted analysis of small polar metabolites, such as choline and its derivatives, in various biological matrices like plasma and tissue extracts.[4][5][6][7][8][9][10][11] These compounds are involved in crucial biological processes, including cell membrane structure, neurotransmission, and one-carbon metabolism.

Below is a detailed protocol for the analysis of choline in human plasma using an LC-MS/MS system with this compound as an internal standard. This protocol is adapted from established methods for choline analysis.[6][7]

Experimental Protocol: Targeted Analysis of Choline in Human Plasma

1. Materials and Reagents

  • This compound (Internal Standard)

  • Choline chloride (Analytical Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (collected in EDTA tubes)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Choline Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in LC-MS grade water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the choline stock solution with a constant concentration of the IS working solution. The final concentration of the IS should be consistent across all calibration standards and samples. A typical concentration for the IS in the final solution is 5 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration curve range.

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound IS working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

For the analysis of polar metabolites like choline, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[6][12][13][14][15]

  • Liquid Chromatography System: UHPLC system

  • Column: HILIC column (e.g., Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm)[6]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-8 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Choline: Precursor ion (m/z) 104.1 → Product ion (m/z) 60.1

    • This compound (IS): Precursor ion (m/z) 86.2 → Product ion (m/z) 68.2 (Note: The precursor ion for the cation is C4D12N+)

  • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of choline using a deuterated internal standard.

Table 1: Calibration Curve and Sensitivity Data

AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Choline0.5 - 100>0.9950.10.5

Data adapted from similar methods for choline analysis.[6]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low1.598.5< 5< 10
Medium15101.2< 5< 10
High7599.8< 5< 10

Representative data based on typical method validation results.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry Down & Reconstitute Supernatant->Dry_Reconstitute LC_Separation HILIC Separation Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for targeted metabolomics.

Choline_Metabolism Choline Choline Acetylcholine Acetylcholine Choline->Acetylcholine ChAT Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Betaine Betaine Choline->Betaine Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylcholine Methionine Methionine Betaine->Methionine Homocysteine Homocysteine Homocysteine->Methionine

Caption: Simplified choline metabolism pathway.

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of polar metabolites, such as choline, in complex biological matrices. The use of this stable isotope-labeled standard in conjunction with LC-MS/MS allows for the correction of analytical variability, leading to highly accurate and precise data. The provided protocol offers a robust framework for researchers in metabolomics and drug development to implement this methodology in their laboratories.

References

quantification of acetylcholine in brain microdialysis samples using Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (ACh) is a critical neurotransmitter in the central nervous system, playing a pivotal role in cognitive functions such as learning, memory, and attention. Its rapid enzymatic degradation by acetylcholinesterase (AChE) in the synaptic cleft presents a significant challenge for accurate quantification in vivo. In vivo microdialysis is a powerful technique for sampling extracellular fluid from specific brain regions to monitor neurotransmitter levels. This application note provides a detailed protocol for the quantification of acetylcholine in brain microdialysis samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

While various internal standards can be employed, the use of a stable isotope-labeled analog of the analyte, such as a deuterated form of acetylcholine (e.g., acetylcholine-d9 bromide or tetradeuterated acetylcholine), is considered the gold standard for isotope dilution mass spectrometry, ensuring the highest accuracy and precision. This document will detail the necessary procedures, from the preparation of solutions to the final data analysis, to ensure reliable and reproducible results.

Experimental Protocols

I. Preparation of Artificial Cerebrospinal Fluid (aCSF)

Objective: To prepare a sterile perfusion solution that mimics the ionic composition of the brain's extracellular fluid.

Materials:

  • NaCl

  • KCl

  • CaCl2

  • MgCl2

  • Na2HPO4

  • NaHCO3

  • Glucose

  • Ultrapure water

  • 0.22 µm sterile filter

Protocol:

  • Prepare a stock solution of aCSF with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.

  • On the day of the experiment, add glucose to a final concentration of 5 mM.

  • Adjust the pH to 7.4 by bubbling with a 95% O2 / 5% CO2 gas mixture.

  • Sterilize the final solution by passing it through a 0.22 µm filter.

  • Store the prepared aCSF at 4°C until use.

  • Optional: To prevent the rapid degradation of ACh, an acetylcholinesterase inhibitor like neostigmine (50-100 nM) can be added to the aCSF.

II. In Vivo Microdialysis Procedure

Objective: To surgically implant a microdialysis probe into the target brain region of an anesthetized animal and collect extracellular fluid samples.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Microdialysis guide cannula

  • Microdialysis probe (e.g., CMA/12 with a 4-mm long polycarbonate membrane)

  • Dental cement

  • Syringe pump

  • Polyethylene tubing

  • Fraction collector

Protocol:

  • Anesthetize the animal and mount it securely in a stereotaxic frame.

  • Perform a craniotomy to expose the skull over the target brain region.

  • Using stereotaxic coordinates, slowly lower the microdialysis guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement.

  • Allow the animal to recover from surgery for a designated period.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to a syringe pump containing the prepared aCSF via polyethylene tubing.

  • Set the perfusion flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of acetic acid to prevent degradation.

  • Store collected samples at -80°C until analysis.

III. Sample Preparation and LC-MS/MS Analysis

Objective: To determine the concentration of acetylcholine in the collected microdialysate samples using a sensitive analytical method.

Materials:

  • LC-MS/MS system (e.g., Agilent 1200 series HPLC with an API 4000 triple quadrupole mass spectrometer)

  • Reversed-phase or HILIC column (e.g., Waters Hilics C18, 2.1 mm × 100 mm, 3 µm)

  • Mobile phase (e.g., ultrapure water-200 mM ammonium formate (pH 3.04)-acetonitrile (30:5:65, v/v/v))

  • Acetylcholine standards

  • Stable isotope-labeled internal standard (IS), e.g., Acetylcholine-D9 bromide

Protocol:

  • Thaw the collected microdialysate samples on ice.

  • Add a known concentration of the internal standard (e.g., Acetylcholine-D9 bromide) to each sample, standard, and quality control (QC) sample.

  • Inject a specific volume (e.g., 10-20 µL) of the sample onto the LC-MS/MS system.

  • Separate the analytes using a suitable chromatographic method. A common approach involves a mobile phase of ultrapure water, ammonium formate, and acetonitrile at a flow rate of 300 µL/min.

  • Detect acetylcholine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) positive ion mode. The transitions to monitor are m/z 146 → 87 for acetylcholine and m/z 155 → 87 for acetylcholine-D9.

  • Construct a calibration curve by plotting the peak area ratio of acetylcholine to the internal standard against the concentration of the acetylcholine standards.

  • Determine the concentration of acetylcholine in the microdialysis samples from the calibration curve.

Data Presentation

Quantitative Method Validation Parameters
ParameterResult
Lower Limit of Quantification (LLOQ)< 0.1 nmol/L (equivalent to 0.2 fmol on-column)
Linearity Range0.15 - 73 nM
Correlation Coefficient (r²)> 0.99
Precision (RSD%)< 15%
Accuracy (%)85 - 115%
Effect of Acetylcholinesterase Inhibitor on Basal Acetylcholine Levels

The inclusion of an acetylcholinesterase inhibitor, such as neostigmine, in the perfusion fluid significantly increases the detectable concentration of extracellular acetylcholine.

Neostigmine Concentration in Perfusate (nM)Mean Acetylcholine Concentration (nM)
0 (Control)18.4
100173
200329
300581

Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation & Surgery cluster_microdialysis Microdialysis Sampling cluster_analysis Sample Analysis Anesthesia Anesthesia Stereotaxic_Mounting Stereotaxic_Mounting Anesthesia->Stereotaxic_Mounting Craniotomy Craniotomy Stereotaxic_Mounting->Craniotomy Probe_Implantation Probe_Implantation Craniotomy->Probe_Implantation aCSF_Perfusion aCSF Perfusion Probe_Implantation->aCSF_Perfusion Sample_Collection Dialysate Collection aCSF_Perfusion->Sample_Collection Sample_Prep Sample Preparation (IS Spiking) Sample_Collection->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Application Notes and Protocols for Tetramethyl-d12-ammonium bromide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacokinetic (PK) research, the precise and accurate quantification of drugs and their metabolites in biological matrices is paramount. Tetramethyl-d12-ammonium bromide, a deuterated stable isotope-labeled (SIL) compound, serves as a critical tool in achieving this accuracy. Its primary role is not as a therapeutic agent itself, but as an internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The near-identical physicochemical properties to its non-deuterated counterpart, tetramethylammonium, allow it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing data reliability.

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis. By incorporating deuterium atoms, the mass of this compound is increased without significantly altering its chemical properties. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring both compounds experience similar extraction efficiencies, ionization suppression or enhancement, and chromatographic retention. This application note provides detailed protocols and data presentation guidelines for the effective use of this compound as an internal standard in pharmacokinetic studies.

Data Presentation

The following tables summarize typical quantitative data from a bioanalytical method validation for the quantification of a quaternary ammonium analyte, such as acetylcholine or choline, using this compound as an internal standard.

Table 1: Calibration Curve Parameters

ParameterValueAcceptance Criteria
Linearity Range1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)0.998-
Regression Equationy = 0.015x + 0.002-
Weighting Factor1/x²-

Table 2: Accuracy and Precision of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)Acceptance Criteria
LLOQ10.9595.08.5Accuracy: 80-120%, Precision: ≤20%
Low32.9197.06.2Accuracy: 85-115%, Precision: ≤15%
Medium100102.5102.54.1Accuracy: 85-115%, Precision: ≤15%
High800792.099.03.5Accuracy: 85-115%, Precision: ≤15%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)IS-Normalized Matrix Factor (%CV)Acceptance Criteria
Low85.286.198.93.8%CV ≤15%
High87.588.099.42.9%CV ≤15%

Experimental Protocols

The following protocols are representative of a validated bioanalytical method for the quantification of a small molecule quaternary ammonium compound in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Analyte Working Solutions (for Calibration Curve and QCs): Perform serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for calibration standards, QC samples, and unknown study samples.

  • Aliquot 50 µL of blank human plasma (for calibration standards and QCs) or study sample plasma into the appropriately labeled tubes.

  • Spike 5 µL of the respective analyte working solutions into the blank plasma to prepare calibration standards and QCs. Add 5 µL of 50:50 acetonitrile:water to the unknown samples.

  • Add 200 µL of the internal standard working solution (50 ng/mL in acetonitrile) to all tubes.

  • Vortex each tube for 1 minute at high speed to ensure thorough mixing and to precipitate plasma proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and centrifuge at 1,000 x g for 2 minutes before placing in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is often suitable for polar quaternary amines.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B), ramp down to a lower percentage (e.g., 40% B) to elute the polar analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound need to be optimized. For this compound (C4D12N+), the precursor ion would be m/z 86.2.

Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Apply a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification plasma Plasma Sample (50 µL) spike_is Add IS Working Solution (this compound) plasma->spike_is vortex Vortex (Protein Precipitation) spike_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Generate Peak Area Ratios (Analyte/IS) lcms->data calibration Calibration Curve data->calibration quantify Quantify Unknowns calibration->quantify

Caption: Bioanalytical workflow using an internal standard.

logical_relationship cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_outcome Outcome p_var Pipetting Errors is This compound (Internal Standard) ratio Calculate Peak Area Ratio (Analyte / IS) p_var->ratio e_var Extraction Inconsistency e_var->ratio m_var Matrix Effects (Ion Suppression/Enhancement) m_var->ratio i_var Injection Volume Variation i_var->ratio d_var Instrument Drift d_var->ratio is->ratio result Accurate & Precise Quantification ratio->result

Caption: Role of the internal standard in mitigating variability.

Application Notes and Protocols for Tetramethyl-d12-ammonium bromide in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-d12-ammonium bromide (TMA-d12-Br) is the deuterated analog of tetramethylammonium bromide. Its increased mass makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The primary application of TMA-d12-Br is in the precise quantification of quaternary amines, most notably choline and its vital neurotransmitter derivative, acetylcholine.[2] Stable isotope-labeled internal standards like TMA-d12-Br are crucial in analytical chemistry for correcting variations that can occur during sample preparation, injection, and ionization in MS-based analyses, thereby enhancing the accuracy and precision of the results.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in the quantitative analysis of choline and acetylcholine in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application: Quantitative Analysis of Choline and Acetylcholine in Biological Samples

Choline is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis and cell membrane signaling.[2] Acetylcholine, a derivative of choline, is a key neurotransmitter in both the central and peripheral nervous systems.[2] Accurate quantification of these analytes is critical in various research areas, from neuroscience to nutrition. The use of a stable isotope-labeled internal standard is the gold standard for such quantitative bioanalysis.

This protocol outlines a robust method for the simultaneous quantification of choline and acetylcholine in biological samples, such as plasma or tissue homogenates, using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of choline and acetylcholine using this compound as an internal standard is depicted below.

SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard (this compound) SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMS_Analysis LC-MS/MS Analysis (HILIC Separation, MRM Detection) SupernatantCollection->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Fig. 1: General workflow for sample preparation and analysis.

Detailed Experimental Protocol: LC-MS/MS Analysis of Choline and Acetylcholine

This protocol is designed for the extraction and quantification of choline and acetylcholine from a biological matrix (e.g., plasma).

Materials and Reagents
  • Choline chloride (Analytical Standard)

  • Acetylcholine chloride (Analytical Standard)

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., control plasma)

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of choline, acetylcholine, and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water. These will be used to create the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase starting conditions. However, for HILIC analysis, direct injection of the acetonitrile extract is often possible.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC column (e.g., Silica, Amide, or Zwitterionic phase) with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the retention and subsequent elution of the polar analytes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Performance

The following tables summarize the expected performance characteristics of the described method.

Table 1: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Choline104.160.1
Acetylcholine146.187.1
This compound (IS)86.266.2

Table 2: Method Validation Parameters

ParameterCholineAcetylcholine
Linear Range 1 - 1000 ng/mL0.5 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Recovery (%) 92 ± 5%88 ± 7%
Matrix Effect (%) 95 ± 8%91 ± 10%
Intra-day Precision (%RSD) < 5%< 7%
Inter-day Precision (%RSD) < 8%< 10%

Note: The values presented in Table 2 are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Signaling Pathways and Logical Relationships

The analytical process described follows a logical progression from sample acquisition to final data analysis. The use of an internal standard is a critical component that ensures the reliability of the quantification by accounting for potential variations at multiple stages of the process.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (Analyte + Matrix) Add_IS Add Internal Standard (TMA-d12-Br) Sample->Add_IS Extract Extraction (Protein Precipitation) Add_IS->Extract Cleanup Sample Cleanup (Centrifugation) Extract->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract Injection Injection Final_Extract->Injection Separation HILIC Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Peak_Integration Peak Integration (Analyte and IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Fig. 2: Logical flow of the quantitative analysis process.

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of choline and acetylcholine in biological matrices by LC-MS/MS. The protocol detailed in this application note provides a reliable and robust method for researchers in various scientific and drug development fields. The use of a stable isotope-labeled internal standard is paramount for achieving the high levels of accuracy and precision required in regulated and research environments.

References

Application of Deuterated Tracers in Metabolic Flux Analysis: A Focus on Choline Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Tetramethyl-d12-ammonium bromide: Extensive research has revealed no specific applications of this compound as a tracer in metabolic flux analysis. Its documented uses are primarily as an internal standard for mass spectrometry, a counterion in biophysical studies of membranes, and in analytical pyrolysis techniques. Therefore, this document will focus on a closely related and extensively documented tracer, deuterated choline, to provide relevant and practical application notes and protocols for researchers in metabolic analysis.

Application Notes: Deuterated Choline as a Tracer for Metabolic Flux Analysis

Deuterated choline, particularly trimethyl-d9-choline (d9-choline), serves as a powerful tool for investigating the dynamics of choline metabolism.[1][2] By introducing this stable isotope-labeled tracer into biological systems, researchers can track the flux of choline through various metabolic pathways, providing insights that are not achievable with static metabolite measurements alone.[3] This technique is invaluable for understanding the reprogrammed metabolism in diseases like cancer and for assessing the pharmacodynamic effects of drugs targeting these pathways.[3]

Key Applications:

  • Quantifying Phospholipid Synthesis: Tracing the incorporation of d9-choline into phosphocholine (PC) and phosphatidylcholine (PtdCho) allows for the precise measurement of the flux through the Kennedy pathway (CDP-choline pathway).[1]

  • Investigating One-Carbon Metabolism: The deuterium-labeled methyl groups on d9-choline can be tracked as they are incorporated into other metabolic pathways, such as the synthesis of methionine and its subsequent use in methylation reactions.[1][2]

  • Cancer Metabolism Research: Cancer cells often exhibit upregulated choline metabolism.[3] Deuterated choline tracers can be used to quantify these alterations, identify potential therapeutic targets, and monitor treatment responses.

  • Neurotransmitter Synthesis: In neuroscience, these tracers can help elucidate the dynamics of acetylcholine synthesis and turnover.

  • Gut Microbiome Studies: The microbial metabolism of choline to trimethylamine (TMA), a precursor to the proatherogenic metabolite trimethylamine N-oxide (TMAO), can be studied using deuterated choline.

Analytical Techniques:

The analysis of deuterated choline and its metabolites is primarily achieved through:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for separating and quantifying labeled and unlabeled metabolites, offering high sensitivity and specificity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H NMR allows for the direct, non-invasive detection and quantification of deuterium incorporation into various metabolites in vitro and in vivo.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using deuterated choline tracers.

Table 1: Incorporation of d9-Choline into Choline Metabolites in Human Hepatocytes

MetaboliteTreatmentLabeled SpeciesConcentration (nmol/mg protein)Isotopic Enrichment (%)
Phosphatidylcholine (PC) ControlUnlabeled (d0)120.5 ± 5.2-
ControlLabeled (d9)10.8 ± 1.18.2 ± 0.8
MFFA TreatedUnlabeled (d0)133.0 ± 6.1-
MFFA TreatedLabeled (d9)11.7 ± 1.08.1 ± 0.6
Lysophosphatidylcholine (LPC) ControlUnlabeled (d0)8.5 ± 0.7-
ControlLabeled (d9)0.6 ± 0.16.6 ± 0.9
MFFA TreatedUnlabeled (d0)7.9 ± 0.5-
MFFA TreatedLabeled (d9)0.5 ± 0.15.9 ± 0.7

Data adapted from a study on the effect of mixed free fatty acids (MFFA) on hepatocyte phospholipid metabolism.[2]

Table 2: In Vivo Deuterated Choline Metabolite Concentrations in a Rat Glioblastoma Model

Metabolite PoolLocationConcentration (mM)
2H-total Choline (2H-tCho) Tumor Lesion0.47 ± 0.16
Normal Brain0.12 ± 0.06

Data represents the concentration of all deuterated choline species detected by in vivo Deuterium Metabolic Imaging (DMI).

Experimental Protocols

Protocol 1: Stable Isotope Tracing of Choline Metabolism in Cultured Cells using LC-MS

This protocol provides a general framework for a d9-choline tracing experiment in adherent cell culture.

1. Cell Seeding and Culture:

  • Seed cells (e.g., 250,000 cells/well in a 6-well plate) in standard culture medium.
  • Allow cells to adhere and grow for 24-48 hours to reach exponential growth phase.

2. Isotope Labeling:

  • Prepare labeling medium by supplementing choline-free medium with a known concentration of d9-choline (e.g., 30 µM).
  • Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
  • Add the d9-choline labeling medium to the cells.
  • Incubate for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of isotope incorporation.

3. Metabolite Extraction:

  • At each time point, place the culture plate on ice.
  • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
  • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

4. LC-MS Analysis:

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried metabolites in a suitable solvent for your LC-MS method (e.g., 50% methanol).
  • Inject the sample onto an LC-MS system. Use a suitable chromatography method (e.g., HILIC) to separate choline and its phosphorylated derivatives.
  • Acquire data in positive ion mode, monitoring for the specific mass-to-charge ratios (m/z) of unlabeled (d0) and labeled (d9) choline, phosphocholine, and other relevant metabolites.

5. Data Analysis:

  • Integrate the peak areas for both the labeled (M+9) and unlabeled (M+0) forms of each metabolite.
  • Calculate the isotopic enrichment (or fraction labeled) for each metabolite at each time point using the formula:
  • % Enrichment = [Peak Area (M+9) / (Peak Area (M+0) + Peak Area (M+9))] * 100
  • The rate of incorporation over time reflects the metabolic flux through the pathway.

Visualizations

Choline_Metabolism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular d9_Choline_ext d9-Choline d9_Choline_int d9-Choline d9_Choline_ext->d9_Choline_int Choline Transporter d9_PC d9-Phosphocholine d9_CDP_Choline d9-CDP-Choline d9_PC->d9_CDP_Choline CCT d9_PtdCho d9-Phosphatidylcholine d9_CDP_Choline->d9_PtdCho CPT/CEPT d9_Betaine d9-Betaine CKA Choline Kinase α CCT CTP:phosphocholine cytidylyltransferase CPT/CEPT Cholinephosphotransferase CHDH Choline Dehydrogenase

Caption: Metabolic fate of d9-choline tracer via the Kennedy and oxidation pathways.

Experimental_Workflow cluster_experiment Cell Culture Experiment cluster_analysis Analysis A 1. Seed Cells B 2. Add d9-Choline Labeling Medium A->B C 3. Incubate (Time Course) B->C D 4. Quench Metabolism & Extract Metabolites C->D E 5. LC-MS Analysis D->E F 6. Data Processing (Peak Integration) E->F G 7. Calculate Isotopic Enrichment & Flux F->G

Caption: General experimental workflow for a stable isotope tracing study in vitro.

References

Application Notes and Protocols for Quantitative NMR Spectroscopy using Tetramethyl-d12-ammonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Tetramethyl-d12-ammonium bromide (TMAB-d12) as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of organic molecules.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by measuring the intensity of its NMR signals relative to a certified reference material (the internal standard). The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. By using an internal standard of known concentration and purity, the concentration of an analyte can be accurately determined.

This compound (TMAB-d12) as an Internal Standard

This compound ((CD₃)₄NBr), the deuterated analog of tetramethylammonium bromide, is a suitable internal standard for ¹H qNMR for several reasons:

  • Chemical Inertness: It is chemically stable and does not typically react with a wide range of analytes or common NMR solvents.

  • Simple NMR Spectrum: In ¹H NMR, TMAB-d12 is expected to show no signals, as all protons have been replaced with deuterium. This minimizes the risk of signal overlap with the analyte of interest. Any residual signal from incomplete deuteration would appear as a singlet, simplifying the spectrum.

  • Solubility: It is soluble in polar solvents, particularly water (D₂O), making it ideal for the analysis of water-soluble analytes.

  • Hygroscopicity: While quaternary ammonium salts can be hygroscopic, proper storage and handling can mitigate this issue. It is recommended to dry the standard before use or determine its water content accurately.

Application: Quantification of Creatinine in an Aqueous Matrix (Hypothetical Example)

Creatinine is an important biomarker often quantified in biological fluids like urine. Its quantification by ¹H NMR is well-established, and it serves as an excellent model to demonstrate the application of a deuterated internal standard.

Experimental Protocol

This protocol outlines the steps for sample preparation, NMR data acquisition, and data analysis for the quantification of creatinine using TMAB-d12.

1. Materials and Equipment:

  • Analyte: Creatinine (high purity)

  • Internal Standard: this compound (TMAB-d12) (high purity, with certificate of analysis)

  • Solvent: Deuterium oxide (D₂O, 99.9% D)

  • Equipment:

    • Analytical balance (4 or 5 decimal places)

    • Vortex mixer

    • 5 mm NMR tubes

    • NMR spectrometer (e.g., 400 MHz or higher) with a proton-sensitive probe

2. Preparation of Stock Solutions:

  • TMAB-d12 Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh approximately 10 mg of TMAB-d12 into a clean, dry vial.

    • Record the exact weight.

    • Add 1.0 mL of D₂O to the vial.

    • Vortex until the solid is completely dissolved.

  • Creatinine Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh approximately 10 mg of creatinine into a separate clean, dry vial.

    • Record the exact weight.

    • Add 1.0 mL of D₂O to the vial.

    • Vortex until the solid is completely dissolved.

3. Preparation of the qNMR Sample:

  • In a clean vial, combine a known volume of the creatinine stock solution (e.g., 200 µL) and a known volume of the TMAB-d12 stock solution (e.g., 200 µL).

  • Add an appropriate volume of D₂O to achieve the final desired volume (e.g., add 200 µL of D₂O for a total volume of 600 µL).

  • Vortex the final solution to ensure homogeneity.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape. A narrow and symmetrical solvent peak is indicative of good shimming.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Pulse Angle: A 30° or 45° pulse is often used to ensure a shorter relaxation delay can be employed. A 90° pulse provides maximum signal but requires a longer relaxation delay.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and any residual standard signal) to ensure complete relaxation and accurate integration. A typical starting value is 30 seconds, but should be determined experimentally for the specific sample and conditions.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for precise integration). The number will depend on the sample concentration.

    • Spectral Width (sw): A standard spectral width for ¹H NMR (e.g., 16 ppm) is usually sufficient.

    • Temperature: Maintain a constant and controlled temperature (e.g., 298 K).

5. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration:

    • Calibrate the integral of a well-resolved creatinine signal to a specific value (e.g., the number of protons it represents). For creatinine in D₂O, the two prominent singlets are at approximately 3.0 ppm (CH₃, 3H) and 4.1 ppm (CH₂, 2H).

    • Integrate the residual signal of TMAB-d12 if present and quantifiable. In this idealized protocol, we assume the TMAB-d12 signal is negligible or absent.

    • If a non-deuterated internal standard were used, its signal would be integrated here.

  • Quantification Calculation:

    The concentration of the analyte (creatinine) can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / V) * Pstd

    Where:

    • Canalyte = Concentration of the analyte (in mg/mL or mol/L)

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of protons corresponding to the integrated analyte signal

    • Istd = Integral of the internal standard signal

    • Nstd = Number of protons corresponding to the integrated internal standard signal

    • Manalyte = Molar mass of the analyte

    • Mstd = Molar mass of the internal standard

    • mstd = Mass of the internal standard

    • V = Volume of the solvent

    • Pstd = Purity of the internal standard

    Note: In the case of a fully deuterated standard like TMAB-d12, this formula is adapted. If another known compound were present in the mixture, its concentration could be determined relative to the known amount of creatinine added, or vice-versa.

    For determining the purity of a creatinine sample, the following equation is used:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • Panalyte = Purity of the analyte

    • manalyte = Mass of the analyte sample

Data Presentation

The following table presents hypothetical quantitative data for the analysis of a creatinine sample using TMAB-d12 as an internal standard, based on the protocol described above.

ParameterValue
Analyte (Creatinine)
Mass (manalyte)10.25 mg
Molar Mass (Manalyte)113.12 g/mol
Integrated SignalCH₃ at ~3.0 ppm
Number of Protons (Nanalyte)3
Integral Value (Ianalyte)3.00
Internal Standard (TMAB-d12)
Mass (mstd)10.05 mg
Molar Mass (Mstd)166.11 g/mol
Purity (Pstd)99.8%
Integrated SignalResidual (CD₂H)₃N⁺ signal
Number of Protons (Nstd)1 (hypothetical)
Integral Value (Istd)0.05 (hypothetical)
Calculated Purity of Creatinine 98.9%

Note: The integral value for TMAB-d12 is hypothetical and would depend on the level of residual protons. In practice, with a highly deuterated standard, this signal might be too low to integrate accurately. In such cases, a different internal standard with a clean proton signal would be chosen.

Visualizations

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Quantification prep Sample Preparation weigh_analyte Weigh Analyte acq NMR Data Acquisition prep->acq weigh_std Weigh TMAB-d12 weigh_analyte->weigh_std dissolve Dissolve in D2O weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim proc Data Processing acq->proc setup_params Set Acquisition Parameters lock_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft calc Quantification proc->calc phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate_purity Calculate Purity/ Concentration integrate->calculate_purity

Caption: Workflow for quantitative NMR analysis.

Logical Relationship of qNMR Principles

qNMR_Principles signal_intensity Signal Intensity (Integral) proportionality Is Directly Proportional to signal_intensity->proportionality num_nuclei Number of Nuclei concentration Molar Concentration quantification Accurate Quantification concentration->quantification proportionality->num_nuclei proportionality->concentration internal_std Internal Standard (Known Concentration) internal_std->signal_intensity Provides Reference Signal internal_std->quantification analyte Analyte (Unknown Concentration) analyte->signal_intensity Provides Analyte Signal

Caption: Core principles of quantitative NMR.

Conclusion

This compound is a promising internal standard for the ¹H qNMR analysis of polar analytes in aqueous solutions. Its simple, or ideally absent, ¹H NMR spectrum minimizes the potential for signal overlap, a critical consideration for accurate quantification. While specific published applications using TMAB-d12 are not widespread, the general principles and protocols of qNMR are well-established and can be readily adapted for its use. The provided hypothetical protocol for creatinine quantification serves as a detailed guide for developing and validating a qNMR method with TMAB-d12 for a variety of water-soluble compounds. Researchers are encouraged to perform thorough method validation, including determination of relaxation times and assessment of linearity, accuracy, and precision, for their specific analyte and matrix.

Application Note: High-Throughput Quantification of Choline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of choline in human plasma. Choline, an essential nutrient, plays a critical role in various physiological processes, and its accurate measurement is vital in clinical research. To ensure high accuracy and precision, this method employs a stable isotope-labeled internal standard, Tetramethyl-d12-ammonium bromide. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and efficient chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). This method is suitable for high-throughput clinical chemistry applications, offering excellent linearity, accuracy, and precision.

Introduction

Choline is a water-soluble vitamin-like essential nutrient involved in the synthesis of neurotransmitters, cell-membrane signaling, lipid transport, and methyl-group metabolism.[1] Altered choline levels have been associated with various pathological conditions, making its quantification in biological fluids a key area of clinical investigation.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting variations during sample preparation and analysis, thereby improving method robustness and data quality.[4] Deuterated internal standards, such as this compound, are ideal as they share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.

This application note provides a detailed protocol for the determination of choline in human plasma using this compound as an internal standard, offering a reliable and efficient workflow for clinical and research laboratories.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Choline chloride (Sigma-Aldrich)

    • This compound (CDN Isotopes)

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade, Fisher Scientific)

    • Methanol (HPLC grade, Fisher Scientific)

    • Formic acid (LC-MS grade, Sigma-Aldrich)

    • Ammonium formate (LC-MS grade, Sigma-Aldrich)

    • Ultrapure water (Milli-Q® system)

  • Biological Matrix:

    • Drug-free human plasma (K2-EDTA as anticoagulant)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of choline chloride and this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of choline by serially diluting the stock solution in a 50:50 methanol:water mixture.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • System: Waters ACQUITY UPLC or equivalent

    • Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Isocratic (95% B)

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Choline: Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1

      • This compound (IS): Precursor ion (m/z) 86.2 -> Product ion (m/z) 58.2 (hypothetical transition for a structurally similar compound, as specific transitions for this compound were not found in the provided search results)

Data Presentation

Table 1: Quantitative Performance Characteristics of the LC-MS/MS Method for Choline Analysis

ParameterResult
Linearity Range0.5 - 50 µmol/L
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 µmol/L
Intra-assay Precision (%CV)< 5%
Inter-assay Precision (%CV)< 7%
Accuracy (% bias)± 10%
Recovery95 - 105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) sample->add_is Protein Precipitation vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection hilic HILIC Separation injection->hilic msms MS/MS Detection (MRM) hilic->msms quantification Quantification msms->quantification

Caption: Experimental workflow for the quantification of choline in human plasma.

internal_standard_logic cluster_process Analytical Process cluster_ratio Ratio Calculation analyte_sample Variable amount in sample sample_prep Sample Preparation (e.g., extraction loss) analyte_sample->sample_prep analyte_response Variable MS Response ratio Ratio (Analyte Response / IS Response) analyte_response->ratio is_sample Fixed amount added is_sample->sample_prep is_response Variable MS Response is_response->ratio lc_injection LC Injection (e.g., volume variation) sample_prep->lc_injection ionization MS Ionization (e.g., matrix effects) lc_injection->ionization ionization->analyte_response ionization->is_response quantification Accurate Quantification ratio->quantification

Caption: Logic of using an internal standard for accurate quantification.

References

Troubleshooting & Optimization

challenges of using deuterated internal standards in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the use of deuterated internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations during sample preparation and analysis.[1] Since the deuterated IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects like ion suppression or enhancement, and instrument variability.[1][2] By adding a known quantity of the deuterated IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and reproducible results, deuterated internal standards must have high chemical and isotopic purity.[1][3] The presence of impurities can introduce interferences, while the presence of unlabeled analyte can lead to an overestimation of the analyte's concentration.[1][3]

Table 1: Recommended Purity Specifications for Deuterated Internal Standards

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%[1]Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1]
Isotopic Enrichment ≥98%[1]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which is crucial to prevent overestimation of the analyte's concentration, especially at lower levels.[1][4]
Q3: My deuterated internal standard seems to be losing its deuterium label. What is happening and how can I prevent it?

This phenomenon is known as hydrogen-deuterium (H/D) exchange or back-exchange, where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[4] This can compromise the integrity of the standard and lead to inaccurate quantification.[4]

Common Causes and Solutions:

  • Labile Labeling Position: Deuterium atoms on heteroatoms (e.g., -OD, -ND) or on carbons next to carbonyl groups are highly susceptible to exchange.[4][5]

    • Solution: Select standards where deuterium is placed on stable, non-exchangeable positions, such as aromatic rings or aliphatic carbons not adjacent to heteroatoms.[2][4][5]

  • pH: The exchange rate is minimal around pH 2.5-3 and increases significantly in highly acidic or basic conditions.[4]

    • Solution: Store stock solutions in neutral or slightly acidic (pH 2.5-3) conditions and minimize the time the standard spends in extreme pH environments during sample preparation.[4][5]

  • Temperature: Higher temperatures accelerate the rate of H/D exchange.[4]

    • Solution: Prepare solutions at room temperature and store them at recommended cold temperatures (-20°C or -80°C) in tightly sealed containers.[4]

  • Solvent: Protic solvents (containing exchangeable protons) can facilitate exchange.

    • Solution: Use aprotic solvents like acetonitrile for reconstituting the standard whenever possible.[4]

Q4: Why is my deuterated internal standard eluting at a different retention time than my analyte?

This is known as the deuterium isotope effect. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond.[6] This can lead to subtle differences in physicochemical properties, sometimes causing the deuterated standard to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[2] While often minor, this separation can become a significant problem if it leads to differential matrix effects.[2][7]

Troubleshooting Guides

Problem 1: Poor Precision, Inaccurate Quantification, or Drifting Signal

These symptoms can point to several underlying issues, often related to matrix effects, isotopic instability, or purity problems.

Troubleshooting Workflow

Start Observed Issue: Poor Precision / Inaccuracy / Drifting Signal Cause1 Potential Cause: Differential Matrix Effects Start->Cause1 Cause2 Potential Cause: Isotopic Instability (H/D Exchange) Start->Cause2 Cause3 Potential Cause: IS Purity Issues Start->Cause3 Cause4 Potential Cause: Cross-Contribution / Crosstalk Start->Cause4 Step1A Confirm Analyte/IS Co-elution Cause1->Step1A Step2A Check Labeling Position (Avoid -OH, -NH, etc.) Cause2->Step2A Step3A Review Certificate of Analysis (CoA) Cause3->Step3A Step4A Check for M+2 Interference (Low Deuteration) Cause4->Step4A Step1B Perform Matrix Effect Experiment (Post-Extraction Spike) Step1A->Step1B Step1C Optimize Chromatography or Sample Cleanup Step1B->Step1C Solution Problem Resolved Step1C->Solution Step2B Control pH and Temperature of Solvents/Samples Step2A->Step2B Step2C Perform H/D Exchange Experiment Step2B->Step2C Step2C->Solution Step3B Analyze IS Solution Alone to Check for Unlabeled Analyte Step3A->Step3B Step3C Quantify Isotopic Purity Step3B->Step3C Step3C->Solution Step4B Assess Contribution of Unlabeled Analyte in IS Step4A->Step4B Step4B->Solution

Caption: Troubleshooting workflow for common issues with deuterated internal standards.

Guide 1: Investigating Matrix Effects

Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the analyte and the internal standard.[2][8] If the analyte and IS experience different degrees of ion suppression, quantification will be inaccurate.[2][7] This is a critical issue even for deuterated standards if they do not perfectly co-elute.[7][9]

cluster_0 Ideal Co-elution cluster_1 Deuterium Isotope Effect Analyte1 Analyte IS1 Deuterated IS Suppression1 Region of Ion Suppression Result1 Both peaks are suppressed equally. Ratio remains constant. Accurate Quantification. Suppression1->Result1 IS2 Deuterated IS Analyte2 Analyte IS2->Analyte2 Suppression2 Region of Ion Suppression Result2 IS is suppressed more than the analyte. Ratio is altered. Inaccurate Quantification. Suppression2->Result2

Caption: Impact of the deuterium isotope effect on accurate quantification.

Troubleshooting Steps:

  • Confirm Co-elution: Carefully examine the chromatograms to ensure the analyte and IS peaks perfectly overlap. Even a slight separation can expose them to different matrix environments.[2][5]

  • Evaluate Matrix Effect: Perform a post-extraction spike analysis to quantify the extent of ion suppression or enhancement.

  • Optimize Chromatography: If separation is observed, adjust the mobile phase, gradient, or column to achieve co-elution.[3]

  • Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[6]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, minimizing their suppressive effects.[2]

Guide 2: Assessing Purity and Cross-Contribution

The isotopic purity of the standard is critical. Low purity means a significant amount of unlabeled analyte is present in the IS solution, which will artificially inflate the analyte signal and cause a positive bias, especially at low concentrations.[1][3][5]

IS_Stock Deuterated IS Stock Solution Impurity Contains Unlabeled Analyte (Isotopic Impurity) IS_Stock->Impurity Spike IS is spiked into sample Impurity->Spike Analysis LC-MS Analysis Spike->Analysis Signal Analyte Signal is Measured Analysis->Signal Result Result: Overestimation of Analyte Concentration (Positive Bias) Signal->Result

Caption: Impact of low isotopic purity on quantitative accuracy.

Troubleshooting Steps:

  • Analyze the IS Solution Alone: Inject a solution of the deuterated IS at the working concentration without any analyte. Any signal detected at the analyte's mass transition corresponds to the contribution from the unlabeled impurity.[1][3]

  • Quantify the Contribution: Prepare a "zero sample" (blank matrix + IS) and measure the analyte peak area. This area represents the contribution from the IS. This value can be subtracted from all other samples to correct the results.[1]

  • Check for Crosstalk from Analyte: For standards with a low number of deuterium atoms (e.g., d2), the naturally occurring M+2 isotope of the analyte can interfere with the IS signal, leading to an underestimation of the analyte concentration.[5] Ensure the mass shift of the IS is sufficient (typically ≥ 3 amu) to avoid this isotopic crosstalk.[8]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects

Objective: To quantitatively assess the impact of matrix effects (ion suppression or enhancement) on the analyte and internal standard.[2]

Materials:

  • Analyte and deuterated internal standard stock solutions.

  • Blank matrix from at least six different sources.[10]

  • Clean solvent/reconstitution solution (e.g., mobile phase).[2][10]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the clean reconstitution solvent at a known concentration.[2][10]

    • Set B (Post-Extraction Spike): Extract blank matrix samples. After the final extraction step, spike the analyte and IS into the clean extract.[2][10]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction process.[10]

  • Analysis: Analyze all three sets of samples using your LC-MS method.[2][10]

  • Data Interpretation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value ≈ 100% indicates minimal matrix effect.[2]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Assessing Isotopic Stability (H/D Exchange)

Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions of the assay.[10]

Materials:

  • Deuterated internal standard stock solution.

  • Blank matrix (e.g., plasma, urine).[10]

  • Solvents and buffers used in the sample preparation.

Methodology:

  • Spike the deuterated IS into the blank matrix or assay buffer at its working concentration.[10]

  • Incubate the sample under the conditions that will be used in the actual assay (e.g., specific pH, temperature, and duration).[10]

  • Analyze the sample by LC-MS/MS, monitoring for both the deuterated IS mass transition and the unlabeled analyte's mass transition.[10]

  • Data Interpretation: A significant increase in the signal for the unlabeled analyte over time, coupled with a decrease in the deuterated IS signal, indicates that H/D exchange is occurring.[10]

Table 2: Example Data - Comparison of Internal Standards for Testosterone Analysis

The choice of internal standard, including the degree of deuteration, can significantly impact results.

Internal Standard ComparisonPassing-Bablok Regression EquationInterpretation
D5 Testosterone vs. D2 Testosterone Testosterone (D5) = 0.86 * Testosterone (D2) + 0.04The D5 internal standard yielded lower results compared to the D2 standard in this specific assay.[11]
C13 Testosterone vs. D2 Testosterone Testosterone (C13) = 0.90 * Testosterone (D2) + 0.02The C13 internal standard gave results closer to the D2 standard than D5 but still showed a slight negative bias.[11]

Note: This data is illustrative and highlights that different internal standards can produce different results, emphasizing the need for thorough validation.[12]

References

Technical Support Center: Minimizing Matrix Effects with Tetramethyl-d12-ammonium Bromide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetramethyl-d12-ammonium bromide to minimize matrix effects in the analysis of biological samples by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects are a major concern in quantitative LC-MS analysis as they can significantly impact the accuracy, precision, and sensitivity of the method. Common culprits for matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.

Q2: How does this compound help in minimizing matrix effects?

A2: this compound serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for compensating for matrix effects in LC-MS analysis. Because this compound is the deuterated analog of tetramethylammonium, it is chemically and physically almost identical to its non-labeled counterpart. This similarity ensures that it co-elutes with the analyte of interest (in this case, likely a quaternary ammonium compound or a structurally similar molecule) and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.

Q3: What is the primary application of this compound in bioanalysis?

A3: The primary application of this compound is as an internal standard for the quantitative analysis of structurally related compounds, such as other quaternary ammonium compounds (e.g., choline, acetylcholine), in complex biological matrices using techniques like LC-MS, GC-MS, or NMR. Its deuteration allows it to be distinguished from the endogenous, non-labeled analyte by the mass spectrometer.

Q4: Can this compound or other quaternary ammonium compounds themselves cause matrix effects?

A4: Yes. Quaternary ammonium compounds, due to their permanent positive charge and surfactant-like properties, can be surface-active and may themselves contribute to matrix effects, potentially suppressing the ionization of other co-eluting analytes. When using this compound as an internal standard, it is crucial to optimize its concentration to avoid introducing a new source of ion suppression that could affect the analyte of interest.

Troubleshooting Guides

Issue 1: Poor reproducibility of the analyte to internal standard (IS) peak area ratio.
  • Question: We are using this compound as an internal standard for our analyte, but the peak area ratio is highly variable between replicate injections of the same sample. What could be the cause?

  • Answer:

    • Inconsistent IS Spiking: Ensure that the internal standard is added precisely and consistently to every sample, standard, and quality control sample before any sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Adding the IS early ensures it undergoes the same extraction and potential loss as the analyte.

    • Incomplete Mixing: Thoroughly vortex or mix the sample after adding the internal standard to ensure its homogeneous distribution within the biological matrix.

    • IS Concentration: The concentration of the internal standard should be optimized. A concentration that is too high can lead to detector saturation or cause ion suppression of the analyte. Conversely, a concentration that is too low may result in a poor signal-to-noise ratio for the IS itself.

    • Analyte and IS Interaction: In rare cases, the analyte and internal standard may interact with each other or with components of the matrix in a non-uniform way.

Issue 2: The analyte and this compound do not co-elute perfectly.
  • Question: We observe a slight shift in retention time between our analyte and the this compound internal standard. Is this a problem?

  • Answer:

    • Isotope Effect: This phenomenon is known as a chromatographic isotope effect. The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in physicochemical properties, causing a small separation on the chromatographic column.

    • Impact on Quantification: If the chromatographic separation is significant and the two compounds elute into regions with different levels of matrix-induced ion suppression, the fundamental assumption of the SIL-IS method is violated, which can lead to inaccurate quantification.

    • Troubleshooting Steps:

      • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column temperature to try and achieve co-elution.

      • Evaluate the Impact: If co-elution cannot be achieved, it is critical to assess whether the differential elution impacts the accuracy and precision of the measurement. This can be done by analyzing quality control samples in different batches of the biological matrix.

      • Consider an Alternative IS: If the issue persists and affects data quality, consider using an internal standard with a different stable isotope label (e.g., ¹³C or ¹⁵N) which are less prone to chromatographic isotope effects.

Issue 3: Unexpectedly high or low analyte concentrations are being measured.
  • Question: Our calculated analyte concentrations are consistently higher or lower than expected, even with the use of this compound as an internal standard. What should we investigate?

  • Answer:

    • Purity of the Internal Standard: Verify the chemical and isotopic purity of the this compound standard. Impurities could interfere with the analyte or the IS signal. The presence of a significant amount of the non-deuterated form in the IS solution will lead to an overestimation of the analyte concentration.

    • Cross-Contamination: Check for carryover from high-concentration samples to subsequent low-concentration samples in the autosampler. Implement a robust needle wash procedure.

    • Calibration Curve Issues: Ensure the calibration standards are prepared correctly and that the calibration range is appropriate for the expected analyte concentrations. The response ratio should be linear across the calibration range.

    • Differential Matrix Effects: As mentioned in Issue 2, if the analyte and IS do not co-elute perfectly, they may experience different degrees of ion suppression, leading to biased results.

Experimental Protocols

The following is a representative protocol for the use of a deuterated quaternary ammonium compound as an internal standard for the analysis of a related analyte (Choline) in a biological matrix (plasma). This protocol can be adapted for the use of this compound for the analysis of other quaternary ammonium compounds.

Objective: To quantify the concentration of Choline in human plasma using Choline-d9 as a stable isotope-labeled internal standard.

Materials:

  • Human plasma samples

  • Choline standard

  • Choline-d9 (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Preparation of Internal Standard Working Solution: Prepare a 1 µg/mL working solution of Choline-d9 in 50% methanol.

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. c. Add 10 µL of the 1 µg/mL Choline-d9 internal standard working solution to the plasma. d. Vortex briefly to mix. e. Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins. f. Vortex the mixture vigorously for 1 minute. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. Carefully transfer the supernatant to a new tube. i. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. j. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid). k. Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for the separation of polar compounds like choline.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous component.

    • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Presentation

Table 1: Example MRM Transitions for Choline and Choline-d9

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Choline (Analyte)104.160.1
Choline-d9 (IS)113.169.1

Table 2: Hypothetical Performance Data of the LC-MS/MS Method

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95-105%
Precision at LLOQ (%CV)< 15%
Recovery85-95%
Matrix Effect90-110% (compensated by IS)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Workflow for sample preparation and analysis using an internal standard.

Matrix_Effect_Compensation cluster_without_is Without Internal Standard cluster_with_is With this compound IS analyte_signal Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_signal->matrix_effect inaccurate_result Inaccurate Quantification matrix_effect->inaccurate_result analyte_is_signal Analyte & IS Signals matrix_effect_both Matrix Effect (Affects Both Equally) analyte_is_signal->matrix_effect_both ratio Calculate Peak Area Ratio (Analyte / IS) matrix_effect_both->ratio accurate_result Accurate Quantification ratio->accurate_result

Technical Support Center: Optimizing LC-MS/MS for Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tetramethylammonium (TMA) and its deuterated internal standard, Tetramethyl-d12-ammonium bromide. This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of TMA.

Method Development & Optimization

Q1: What are the recommended starting LC-MS/MS parameters for this compound and its unlabeled analog, Tetramethylammonium (TMA)?

A1: Tetramethylammonium is a small, highly polar cation, which dictates the choice of analytical techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is the recommended approach.

Below are typical starting parameters. Note that these must be optimized for your specific instrument and application.

Table 1: Recommended Starting Mass Spectrometry Parameters

Parameter Analyte: Tetramethylammonium (TMA) Internal Standard: Tetramethyl-d12-ammonium
Ionization Mode Positive ESI (+) Positive ESI (+)
Precursor Ion (Q1) 74.1 m/z 86.2 m/z
Product Ion (Q3) 58.1 m/z 68.2 m/z (projected)
Dwell Time 50-100 ms 50-100 ms
Collision Energy 10-20 eV (Optimize via infusion) 10-20 eV (Optimize via infusion)
IonSpray Voltage 4500-5500 V 4500-5500 V
Source Temperature 400-550 °C 400-550 °C
Curtain Gas Instrument Dependent Instrument Dependent
Nebulizer Gas (GS1) Instrument Dependent Instrument Dependent

| Heater Gas (GS2) | Instrument Dependent | Instrument Dependent |

Note: The product ion for the d12-internal standard is projected based on the fragmentation of the unlabeled compound and should be confirmed experimentally.

Q2: Why is HILIC recommended over reversed-phase chromatography for this analysis?

A2: HILIC is designed for the retention of highly polar and hydrophilic compounds like TMA. Reversed-phase columns (e.g., C18) rely on hydrophobic interactions and provide little to no retention for such polar molecules; the analyte would elute in the void volume, preventing separation from other polar matrix components. HILIC stationary phases (e.g., bare silica, zwitterionic, or amide) utilize a water-enriched layer on the surface to partition and retain polar analytes, enabling effective chromatographic separation.

Troubleshooting Poor Chromatography

Q3: My peaks are tailing, fronting, or splitting. What are the common causes in HILIC?

A3: Poor peak shape in HILIC is a common issue that can often be resolved by addressing a few key areas.[1]

  • Injection Solvent Mismatch: This is the most frequent cause. Injecting a sample dissolved in a solvent significantly stronger (i.e., with more water) than the mobile phase will cause severe peak distortion.[2]

    • Solution: Reconstitute your final sample extract in a solvent that is as close as possible to the initial mobile phase composition, ideally with a high percentage of acetonitrile (≥90%).

  • Column Contamination: Buildup of matrix components on the column frit or stationary phase can lead to peak splitting and tailing.[2]

    • Solution: Use a guard column and implement a robust sample preparation procedure. Regularly flush the column according to the manufacturer's guidelines.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with acidic silanols) can cause peak tailing.

    • Solution: Adjust the pH or ionic strength of the mobile phase. Adding a small amount of a buffer salt like ammonium formate or ammonium acetate (e.g., 5-10 mM) can improve peak shape.

Q4: I am seeing inconsistent or drifting retention times. How can I fix this?

A4: Retention in HILIC is highly sensitive to the mobile phase composition, particularly the water content.

  • Insufficient Column Equilibration: HILIC columns require significantly longer equilibration times than reversed-phase columns to establish a stable water layer.

    • Solution: Equilibrate the column with the initial mobile phase for at least 15-30 minutes, or until a stable baseline and consistent retention times for several injections are observed.

  • Mobile Phase Volatility: High concentrations of acetonitrile can lead to solvent evaporation, altering the mobile phase composition.

    • Solution: Use freshly prepared mobile phases daily and keep solvent bottles capped to minimize evaporation.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 40 °C) for better reproducibility.

Troubleshooting Poor Sensitivity

Q5: The signal for my analyte is very low. How can I improve sensitivity?

A5: Low sensitivity can stem from matrix effects, suboptimal source conditions, or inefficient chromatography.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of TMA in the ESI source.[3][4] This is a major concern for polar analytes.[5]

    • Solution: Improve sample cleanup (see sample preparation section). Ensure chromatographic separation from the bulk of matrix components. Using a stable isotope-labeled internal standard like this compound is crucial to compensate for and correct ion suppression.[6]

  • ESI Efficiency: The high organic content of HILIC mobile phases is beneficial for ESI, as it promotes efficient desolvation.

    • Solution: Ensure your mobile phase contains at least 80% acetonitrile. The use of volatile mobile phase modifiers like formic acid or ammonium formate helps to improve ionization efficiency.

  • Source Parameter Optimization: Instrument source settings must be optimized for your specific analyte and flow rate.

    • Solution: Perform an infusion of a standard solution of TMA and systematically optimize source gas flows, temperatures, and voltages to maximize the signal.

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma via Protein Precipitation

This protocol is a fast and effective method for cleaning up plasma samples prior to HILIC-MS/MS analysis.

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the this compound internal standard (IS) working solution. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. This is a 3:1 ratio of organic solvent to plasma.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile/10 mM Ammonium Formate). Mix thoroughly.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Recommended LC Method

This method provides a robust starting point for the chromatographic separation of TMA.

  • Column: A HILIC column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Table 2: Example HILIC Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0 5 95
1.0 5 95
4.0 40 60
4.1 5 95

| 7.0 | 5 | 95 |

Visual Guides and Workflows

The following diagrams illustrate key workflows for method development and troubleshooting.

cluster_prep Phase 1: Preparation & Optimization cluster_val Phase 2: Sample Analysis & Validation infuse Infuse Analyte & IS to Optimize MS Parameters (Q1, Q3, CE, Voltages) dev_lc Develop LC Method (Gradient, Flow Rate) infuse->dev_lc prep_std Prepare Standards & QC Samples prep_std->dev_lc select_col Select HILIC Column (e.g., ZIC-HILIC) select_col->dev_lc prep_sample Sample Preparation (e.g., Protein Precipitation) dev_lc->prep_sample Finalize Method run_batch Run Analytical Batch (Standards, QCs, Samples) prep_sample->run_batch process_data Process Data (Integration, Calibration) run_batch->process_data review Review Results (Accuracy, Precision) process_data->review

Caption: General workflow for LC-MS/MS method development.

start Problem Observed: Poor Peak Shape q1 Is the injection solvent weaker than the mobile phase? start->q1 sol_1 Action: Reconstitute sample in initial mobile phase (high % organic). q1->sol_1 No q2 Is the column properly equilibrated? q1->q2 Yes a1_yes Yes a1_no No sol_2 Action: Increase equilibration time to 15-30 minutes. q2->sol_2 No q3 Is a guard column used and sample cleanup sufficient? q2->q3 Yes a2_yes Yes a2_no No sol_3 Action: Implement guard column and improve sample prep. q3->sol_3 No end Consider secondary interactions or column aging. q3->end Yes a3_yes Yes a3_no No start Start: 100 µL Plasma step1 1. Add 10 µL Internal Standard start->step1 step2 2. Add 300 µL ice-cold Acetonitrile step1->step2 step3 3. Vortex 1 min step2->step3 step4 4. Centrifuge 10 min at >10,000 x g step3->step4 step5 5. Transfer Supernatant step4->step5 step6 6. Evaporate to Dryness step5->step6 step7 7. Reconstitute in Mobile Phase step6->step7 end Inject for LC-MS/MS Analysis step7->end

References

potential for deuterium exchange with Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of Tetramethyl-d12-ammonium bromide (TMA-d12), particularly concerning the potential for deuterium exchange. This resource is intended for researchers, scientists, and drug development professionals utilizing TMA-d12 as an internal standard or for other applications in their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the deuterium labeling in this compound?

This compound is a stable isotopically labeled compound and is generally considered to be chemically stable under standard ambient conditions (room temperature). The deuterium atoms are covalently bonded to the carbon atoms of the methyl groups. Under typical neutral pH conditions and moderate temperatures used in many analytical experiments, the deuterium labels are stable. However, like all quaternary ammonium salts, its stability can be influenced by harsh chemical environments[1].

Q2: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or other molecules?

While the C-D bonds are generally stable, hydrogen-deuterium exchange (HDX) is a known phenomenon that can be catalyzed by acidic or basic conditions[2]. The presence of a quaternary nitrogen atom can facilitate H/D exchange at adjacent carbon atoms[2]. Therefore, in strongly acidic or basic solutions, there is a potential for the deuterium atoms on the methyl groups of TMA-d12 to slowly exchange with protons from the solvent (e.g., water).

Q3: What factors can promote deuterium exchange with this compound?

Several factors can influence the rate of deuterium exchange:

  • pH: Strongly acidic or basic conditions can catalyze the exchange process[2]. Quaternary ammonium compounds can be susceptible to degradation in highly alkaline environments[3][4].

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including deuterium exchange.

  • Solvent: The nature of the solvent and the presence of protic species can play a role.

  • Catalysts: The presence of certain metal ions or other catalysts might facilitate the exchange.

Q4: I am using this compound as an internal standard for NMR. Can deuterium exchange affect my quantification?

Yes, if deuterium exchange occurs, it can compromise the accuracy of your quantitative analysis. If the deuterated standard exchanges its deuterium for hydrogen, the intensity of the reference signal will change, leading to inaccurate calculations of the analyte concentration. It is crucial to use the standard under conditions where its isotopic purity is maintained.

Troubleshooting Guides

Issue 1: Unexpected signals in the 1H NMR spectrum when using TMA-d12 as an internal standard.
  • Symptom: You observe small peaks in the proton NMR spectrum around the chemical shift expected for the tetramethylammonium cation (approximately 3.1 ppm in D2O)[5], where you should ideally see no signal from your deuterated standard.

  • Possible Cause: Deuterium atoms on the TMA-d12 are exchanging with protons from your sample or solvent. This could be due to acidic or basic components in your sample, or residual acid/base in the NMR tube.

  • Troubleshooting Steps:

    • Check the pH of your sample: If possible, measure the pH of your NMR sample. If it is highly acidic or basic, this is a likely cause.

    • Purify your sample: Ensure your analyte is free from acidic or basic impurities.

    • Use a buffered solvent: If your experiment allows, use a deuterated buffer to maintain a neutral pH.

    • Clean your NMR tubes thoroughly: Residual acids or bases on the glass surface can catalyze exchange. Follow a rigorous cleaning protocol.

    • Run a control experiment: Prepare a sample of TMA-d12 in the same deuterated solvent (without your analyte) and acquire a 1H NMR spectrum. If you still see proton signals, the issue might be with the solvent or the standard itself.

Issue 2: The integrated signal of my TMA-d12 standard is inconsistent across different experiments.
  • Symptom: When performing quantitative analysis, the relative integral of the TMA-d12 reference signal (observed in a relevant nucleus spectrum, e.g., 14N or 2H NMR, or used as a reference for 1H NMR of other compounds) varies significantly between samples that should have the same concentration of the standard.

  • Possible Cause: This could be due to partial deuterium exchange, leading to a decrease in the concentration of the fully deuterated species. It could also be due to poor sample preparation or degradation of the standard.

  • Troubleshooting Steps:

    • Verify Sample Preparation: Double-check your procedure for adding the internal standard to ensure consistency.

    • Assess Standard Stability: Prepare a fresh stock solution of the TMA-d12 standard.

    • Control Experimental Conditions: Ensure that the pH, temperature, and solvent are consistent across all experiments.

    • Investigate Potential Degradation: For quaternary ammonium salts, degradation can occur under strongly alkaline conditions[3][4]. If you are working in a high pH environment, consider if degradation pathways other than simple H/D exchange are possible.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound for use as an NMR Internal Standard

  • Materials:

    • This compound (TMA-d12)

    • High-purity deuterated solvent (e.g., D₂O, CD₃OD)

    • Calibrated analytical balance

    • Volumetric flask

    • Pipettes

  • Procedure:

    • Accurately weigh a desired amount of TMA-d12 using an analytical balance.

    • Transfer the weighed TMA-d12 to a clean, dry volumetric flask.

    • Add a portion of the deuterated solvent to the flask and gently swirl to dissolve the solid.

    • Once dissolved, add more solvent to bring the volume to the calibration mark on the flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed container at the recommended storage temperature to prevent solvent evaporation and contamination.

Protocol 2: Cleaning NMR Tubes to Minimize Contamination

  • Materials:

    • NMR tubes

    • Appropriate cleaning solvent (e.g., acetone, isopropanol)

    • Deionized water

    • Drying oven or a stream of dry, inert gas (e.g., nitrogen)

  • Procedure:

    • Rinse the NMR tube three times with a suitable cleaning solvent like acetone to remove organic residues.

    • Rinse the tube three times with deionized water.

    • To remove any residual cleaning agents, rinse the tube three times with the deuterated solvent you will be using for your experiment.

    • Dry the NMR tube thoroughly by placing it in a drying oven at a moderate temperature (e.g., 60-80 °C) for several hours or by passing a gentle stream of dry nitrogen gas through it.

    • Allow the tube to cool to room temperature in a desiccator before use.

Data Presentation

Table 1: Physicochemical Properties of Tetramethylammonium bromide

PropertyValueReference
Molecular FormulaC₄H₁₂BrN[5][6]
Molecular Weight154.05 g/mol [6]
Melting Point>300 °C[7][8]
Purity≥97% to 98%[6][7]
Solvent for NMRD₂O[5]

Visualizations

Troubleshooting_Workflow start Start: Unexpected signals in NMR spectrum check_pH Check pH of NMR sample start->check_pH is_extreme_pH Is pH highly acidic or basic? check_pH->is_extreme_pH neutralize Neutralize or buffer the sample is_extreme_pH->neutralize Yes clean_tube Thoroughly clean NMR tube is_extreme_pH->clean_tube No re_run_nmr1 Re-acquire NMR spectrum neutralize->re_run_nmr1 issue_persists1 Issue persists? re_run_nmr1->issue_persists1 run_control Run control experiment: Standard in solvent only clean_tube->run_control issue_persists2 Issue persists? run_control->issue_persists2 contact_support Contact technical support for standard integrity check issue_persists1->contact_support Yes problem_solved Problem Solved issue_persists1->problem_solved No issue_persists2->contact_support Yes issue_persists2->problem_solved No

Caption: Troubleshooting workflow for unexpected NMR signals.

Deuterium_Exchange_Factors cluster_main Factors Influencing Deuterium Exchange of TMA-d12 cluster_factors Influencing Factors TMA_d12 This compound (TMA-d12) Exchange_Process Deuterium-Hydrogen Exchange TMA_d12->Exchange_Process pH pH (Acidic/Basic Conditions) pH->Exchange_Process Temperature Temperature Temperature->Exchange_Process Solvent Solvent (Protic nature) Solvent->Exchange_Process Catalysts Catalysts (e.g., metal ions) Catalysts->Exchange_Process

Caption: Factors influencing deuterium exchange.

References

troubleshooting poor signal intensity of Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Tetramethyl-d12-ammonium bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of Tetramethyl-ammonium bromide. Its primary application is as an internal standard for quantitative analysis in Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: Why is a deuterated internal standard like this compound used?

Deuterated internal standards are ideal for mass spectrometry because they have a slightly higher mass than their non-deuterated counterparts, allowing them to be distinguished by the mass spectrometer. However, they share very similar chemical and physical properties, including ionization efficiency and chromatographic retention time. This allows for accurate quantification by correcting for variations during sample preparation and analysis. In NMR, the deuterium signal is observed in a different spectral region than protons, minimizing interference.

Q3: What is the exact mass-to-charge ratio (m/z) of the Tetramethyl-d12-ammonium cation?

The Tetramethyl-d12-ammonium cation ([N(CD₃)₄]⁺) is the species observed in mass spectrometry. Its calculated exact mass-to-charge ratio (m/z) is 86.1723. This value is essential for configuring the mass spectrometer to detect the internal standard.

Q4: What is a typical concentration for using this compound as an internal standard in LC-MS?

A general guideline is to use a concentration that is in the lower third to half of the upper limit of quantification (ULOQ) for your analyte of interest.[2] The optimal concentration will depend on the specific assay and instrument sensitivity, and should be determined during method development.

Troubleshooting Poor Signal Intensity in Mass Spectrometry (MS)

Poor signal intensity of your this compound internal standard in an LC-MS experiment can arise from several factors. The following guide provides a systematic approach to troubleshooting.

Diagram: Troubleshooting Workflow for Poor MS Signal

G start Poor or No Signal of This compound check_is_prep Verify Internal Standard (IS) Preparation and Addition start->check_is_prep is_prep_ok IS Preparation Correct? check_is_prep->is_prep_ok check_sample_prep Evaluate Sample Preparation (Extraction, Clean-up) sample_prep_ok Sample Preparation Effective? check_sample_prep->sample_prep_ok check_instrument Investigate LC-MS System instrument_ok LC-MS System Functioning? check_instrument->instrument_ok is_prep_ok->check_sample_prep Yes reprepare_is Remake IS Solution and Re-spike Samples is_prep_ok->reprepare_is No sample_prep_ok->check_instrument Yes optimize_prep Optimize Extraction/Clean-up Protocol to Reduce Matrix Effects sample_prep_ok->optimize_prep No troubleshoot_instrument Troubleshoot LC and MS (Check for leaks, clean source, recalibrate) instrument_ok->troubleshoot_instrument No end Signal Restored instrument_ok->end Yes reprepare_is->end optimize_prep->end troubleshoot_instrument->end

Caption: A stepwise guide to troubleshooting poor MS signal intensity.

Common Causes and Solutions for Poor MS Signal
Potential Cause Symptoms Recommended Action
Internal Standard Preparation Error Complete loss of signal across all samples.Verify the concentration and integrity of the internal standard stock solution. Confirm that the internal standard was added to all samples.[3]
Ion Suppression/Enhancement (Matrix Effects) Signal intensity is low or variable, particularly in complex matrices.Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample clean-up to remove interfering matrix components.[3]
Chromatographic Issues Poor peak shape, retention time shifts, or co-elution with interfering peaks.Ensure the LC column is not compromised. Check mobile phase composition and flow rate.[3]
Instrument Contamination or Malfunction Gradual decrease in signal over a batch of samples. Inconsistent signal for repeated injections of the same standard.Clean the ion source and ion optics. Check for leaks in the LC system. Ensure the mass spectrometer is properly tuned and calibrated.[3][4]
Experimental Protocol: Assessing Matrix Effects

This protocol allows for the quantitative assessment of matrix effects on the this compound signal.

  • Prepare two sets of samples:

    • Set A: Spike this compound into a clean solvent (e.g., mobile phase).

    • Set B: Spike this compound at the same concentration into a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or internal standard).

  • Analyze both sets of samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

  • Interpret the results:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.[3]

Troubleshooting Poor Signal Intensity in NMR Spectroscopy

For highly deuterated compounds like this compound, Deuterium (²H) NMR is a more suitable technique than standard Proton (¹H) NMR for monitoring the internal standard.

Diagram: Troubleshooting Workflow for Poor ²H NMR Signal

G start Poor or No Signal in ²H NMR check_concentration Verify Sample Concentration start->check_concentration concentration_ok Concentration Sufficient? check_concentration->concentration_ok check_instrument_setup Check Instrument Setup and Shimming instrument_ok Setup and Shimming Correct? check_instrument_setup->instrument_ok check_acquisition_params Review Acquisition Parameters params_ok Parameters Optimal? check_acquisition_params->params_ok concentration_ok->check_instrument_setup Yes increase_concentration Increase Sample Concentration concentration_ok->increase_concentration No instrument_ok->check_acquisition_params Yes re_setup Re-insert Sample, Perform Gradient Shimming instrument_ok->re_setup No optimize_params Increase Number of Scans, Adjust Relaxation Delay params_ok->optimize_params No end Signal Improved params_ok->end Yes increase_concentration->end re_setup->end optimize_params->end

Caption: A systematic approach to troubleshooting poor ²H NMR signal.

Common Causes and Solutions for Poor ²H NMR Signal
Potential Cause Symptoms Recommended Action
Low Sample Concentration Weak signal with a low signal-to-noise ratio.Increase the concentration of the sample if possible.
Poor Magnetic Field Homogeneity (Shimming) Broad and weak signals.Perform gradient shimming on a strong solvent signal if available. If not, manually adjust shims while observing the Free Induction Decay (FID) to maximize its height and duration.
Incorrect Acquisition Parameters Weak signal despite sufficient concentration.Increase the number of scans to improve the signal-to-noise ratio. Ensure the relaxation delay is adequate (at least 5 times the T1 of the deuterium signal).
Instrument Setup Unstable or weak lock signal (if using a deuterated solvent for locking).Ensure the NMR tube is positioned correctly in the probe.
Experimental Protocol: Quantitative ²H NMR

This protocol outlines the general steps for acquiring a quantitative ²H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh a suitable amount of your sample and this compound.

    • Dissolve the mixture in a non-deuterated solvent (e.g., pure H₂O or DMSO) to a known volume.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Since a non-deuterated solvent is used, the experiment must be run in unlocked mode.

    • Perform gradient shimming on the strong proton signal from the solvent.

  • Acquisition:

    • Select deuterium (²H) as the nucleus to be observed.

    • Set the acquisition parameters as outlined in the table below.

    • Acquire the spectrum.

  • Processing:

    • Apply appropriate window functions and Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Integrate the signal of this compound and the signal(s) of interest.

Recommended Acquisition Parameters for Quantitative ²H NMR
Parameter Recommended Value Rationale
Pulse Angle 90°Maximizes the signal for each scan.
Relaxation Delay (D1) > 5 x T1 (typically 5-10 seconds for deuterium)Ensures complete relaxation of the deuterium nuclei between scans for accurate quantification. The T1 for deuterium is typically 1-2 seconds.
Number of Scans (NS) Sufficient to achieve a signal-to-noise ratio > 250A high signal-to-noise ratio is required for accurate integration.
Acquisition Time (AQ) ~3 x T2*A good compromise to acquire most of the signal without introducing excessive noise.

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape Issues with Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic peak shape problems. While Tetramethyl-d12-ammonium bromide is primarily utilized as a deuterated internal standard for quantitative analyses, its chromatographic behavior and the properties of the tetramethylammonium cation can be insightful for troubleshooting. This guide provides detailed troubleshooting in a question-and-answer format, experimental protocols, and quantitative data summaries to assist in your chromatographic experiments.

Troubleshooting Guide: Peak Shape Problems

This section addresses specific peak shape abnormalities you may encounter during your chromatographic runs.

Q1: My peaks are tailing. What are the common causes and how can I fix it?

Peak tailing, characterized by an asymmetry factor > 1, is a common issue that can compromise resolution and integration accuracy.[1][2][3]

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns, can cause tailing, especially for basic compounds.[2]

    • Solution: Introduce a competing agent into the mobile phase. The tetramethylammonium cation from a salt like tetramethylammonium chloride can act as an ion-pairing reagent, masking the silanol groups and improving the peak shape of acidic analytes.[4][5][6] Consider using a highly deactivated, end-capped column.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to peak distortion.[7]

    • Solution: Implement a robust sample clean-up procedure like Solid Phase Extraction (SPE).[2] If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and tailing, particularly for early eluting peaks.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Q2: I am observing peak fronting. What does this indicate?

Peak fronting, where the asymmetry factor is < 1, is less common than tailing but can also affect quantitation.

Possible Causes and Solutions:

  • Column Overload: Similar to tailing, overloading the column can also manifest as peak fronting under certain conditions.

    • Solution: Reduce the sample concentration or injection volume.

  • Catastrophic Column Failure: A sudden physical change in the column, such as the collapse of the packed bed, can lead to severe peak fronting.[1] This can be caused by operating the column outside its recommended pH or temperature range.[1]

    • Solution: Immediately replace the column and ensure that the mobile phase conditions are within the manufacturer's specifications for the column.

  • Temperature Effects: In some cases, adjusting the column temperature can resolve peak shape anomalies, including fronting.[7] Temperature changes can influence the adsorption of mobile phase additives like ion-pairing reagents.[7]

Q3: My peaks are split or shouldered. What is the cause and how can I resolve this?

Split or shouldered peaks can indicate a disruption in the sample path.

Possible Causes and Solutions:

  • Partially Blocked Frit: Debris from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the column head.[1]

    • Solution: Backflush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.

  • Column Void: A void or channel in the packing material at the column inlet can cause peak splitting.[2]

    • Solution: This is often a sign of column degradation. Replacing the column is the most reliable solution.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

The Role of this compound as an Internal Standard in Diagnosing Peak Shape Issues

While not its primary function, the peak shape of this compound, when used as an internal standard, serves as an excellent diagnostic tool for the overall health of your chromatographic system. Since the internal standard is present in every sample, any distortion in its peak shape can indicate a system-wide problem.

Q4: The peak for my this compound internal standard is tailing. What does this imply?

If the internal standard peak is tailing, it suggests a problem that is not specific to your analyte.

Troubleshooting Steps:

  • Check for System-Wide Tailing: Observe if all other peaks in the chromatogram are also tailing. If so, this points to a general issue.

  • Investigate Common Causes: Refer to the general peak tailing troubleshooting guide (Q1). The most likely culprits are column contamination, a partially blocked frit, or issues with the mobile phase preparation.

  • Column Health: A consistently tailing internal standard peak, especially if it worsens over time, is a strong indicator of column degradation.

Q5: The peak for my internal standard is split. What should I do?

A split internal standard peak is a serious indicator of a problem at the head of the column.

Immediate Actions:

  • Confirm the Issue: Re-inject a standard to confirm that the splitting is reproducible.

  • Inspect for Blockages: As with general peak splitting (Q3), the primary suspect is a blocked inlet frit or a void in the column packing.

  • Systematic Check: If replacing the column does not solve the problem, inspect the injector and connecting tubing for any blockages or leaks.

Frequently Asked Questions (FAQs)

Q: Can this compound be used as an ion-pairing reagent to improve peak shape?

A: While the tetramethylammonium cation can function as an ion-pairing reagent to reduce tailing of acidic compounds, the deuterated form (this compound) is specifically synthesized and used as an internal standard for accurate quantification.[8] For improving peak shape, it is more common and cost-effective to use a non-deuterated tetramethylammonium salt, such as tetramethylammonium chloride or hydroxide, as a mobile phase additive.[4]

Q: What is the typical concentration of a tetramethylammonium salt when used as a mobile phase additive?

A: When using tetramethylammonium salts as ion-pairing reagents, a concentration of 2-5 mmol/L in the mobile phase is typical.[7]

Q: How does an internal standard like this compound improve data quality?

A: An internal standard is a compound added at a constant concentration to all samples (standards, controls, and unknowns).[9] By using the ratio of the analyte peak area to the internal standard peak area for quantification, variations arising from sample preparation, injection volume, and instrument response can be compensated for, leading to improved accuracy and precision.[9][10]

Q: Should the peak of the internal standard be completely resolved from the analyte peak?

A: Ideally, the internal standard should be baseline resolved from the analyte and any other sample components.[9] However, for LC-MS applications, complete chromatographic resolution is not always necessary as long as the two compounds can be distinguished by their mass-to-charge ratios. In fact, for correcting matrix effects, it is beneficial for the internal standard to co-elute with the analyte.[11]

Quantitative Data Summary

The following table summarizes typical parameters used for troubleshooting and method development.

ParameterTypical Range/ValueImpact on Peak Shape
Mobile Phase pH 2.5 - 7.5 (for silica columns)Affects ionization of analytes and silanol groups, significantly impacting peak shape, especially for ionizable compounds.
Ion-Pair Reagent Conc. 2 - 10 mMCan reduce peak tailing for ionic analytes by forming neutral ion pairs and masking active sites on the stationary phase.
Column Temperature 30 - 60 °CCan influence viscosity, analyte retention, and the effectiveness of mobile phase additives, thereby affecting peak shape.
Injection Volume 1 - 20 µLHigh injection volumes can lead to column overload and peak distortion (fronting or tailing).
Sample Concentration Analyte dependentHigh concentrations can cause column overload.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase with a Tetramethylammonium Salt Additive

This protocol describes the preparation of a mobile phase containing a tetramethylammonium salt to be used as an ion-pairing agent.

  • Reagents and Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (or other organic solvent)

    • Tetramethylammonium chloride (or other suitable salt)

    • 0.22 µm filter

  • Procedure:

    • Weigh the appropriate amount of tetramethylammonium salt to achieve the desired molar concentration (e.g., for a 5 mM solution, weigh out 0.547 g of tetramethylammonium chloride for 1 L of mobile phase).

    • Dissolve the salt in the aqueous portion of the mobile phase.

    • Adjust the pH of the aqueous portion if necessary using a suitable acid or base.

    • Add the organic solvent to the desired final composition.

    • Filter the final mobile phase through a 0.22 µm filter.

    • Degas the mobile phase before use.

Protocol 2: Column Equilibration with Ion-Pairing Reagent

Proper column equilibration is crucial when using mobile phases containing ion-pairing reagents.

  • Procedure:

    • Flush the column with the prepared mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5-10 minutes.

    • Gradually increase the flow rate to the analytical flow rate.

    • Equilibrate the column for a sufficient time to ensure a stable baseline. For ion-pairing applications, this can take a significant volume of mobile phase, sometimes up to 1 liter for a standard 4.6 x 250 mm column.[7]

    • Perform several blank injections to confirm baseline stability before injecting samples.

Visualizations

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_tail Yes check_all_peaks->yes_all_tail Yes no_some_tail No check_all_peaks->no_some_tail No all_tail_cause Likely a physical or system-wide issue yes_all_tail->all_tail_cause some_tail_cause Likely a chemical interaction issue no_some_tail->some_tail_cause check_frit Check for blocked column frit all_tail_cause->check_frit check_column_void Inspect for column void check_frit->check_column_void check_overload Check for column overload check_column_void->check_overload check_analyte_properties Are tailing peaks basic or acidic? some_tail_cause->check_analyte_properties basic_analyte Basic Analyte check_analyte_properties->basic_analyte acidic_analyte Acidic Analyte check_analyte_properties->acidic_analyte secondary_interaction Secondary interaction with silanols basic_analyte->secondary_interaction ion_pair Use ion-pairing reagent (e.g., tetramethylammonium salt for acidic analytes) acidic_analyte->ion_pair add_modifier Add mobile phase modifier (e.g., triethylamine) secondary_interaction->add_modifier

Caption: Troubleshooting workflow for peak tailing.

Internal_Standard_Diagnosis start Analyze Peak Shape of This compound (Internal Standard) symmetric_peak Symmetric Peak start->symmetric_peak Ideal tailing_peak Tailing Peak start->tailing_peak Issue split_peak Split/Fronting Peak start->split_peak Critical Issue system_ok System likely OK. Proceed with analyte analysis. symmetric_peak->system_ok check_column_health Indicates potential column degradation, contamination, or mobile phase issue. tailing_peak->check_column_health check_column_inlet Indicates potential column void, blocked frit, or injection problem. split_peak->check_column_inlet

Caption: Using the internal standard peak shape for system diagnosis.

References

Technical Support Center: Optimizing Assay Performance with Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Tetramethyl-d12-ammonium bromide in their assays. The following information provides troubleshooting advice and frequently asked questions to address common issues related to the concentration of this internal standard and its impact on assay performance, particularly in the context of liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an assay?

This compound is a stable isotope-labeled (SIL) compound. In mass spectrometry-based assays, its primary role is to serve as an internal standard (IS).[1][2] An IS is a compound with a known concentration added to all samples, including calibrators and quality controls, at the beginning of the analytical process.[1] Its purpose is to normalize for variations that can occur during sample preparation, injection, chromatography, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the quantitative results.[1][3][4] The ratio of the analyte's signal to the internal standard's signal is used for quantification.[1][2]

Q2: Why is the concentration of the internal standard so important?

The concentration of the internal standard is critical because it can directly impact the accuracy, precision, sensitivity, and linearity of the assay.[5] An inappropriate concentration can lead to a range of issues, including ion suppression, non-linear calibration curves, and poor assay precision.[5][6][7] If the concentration is too high, it can suppress the analyte's signal; if it's too low, its signal may not be robust enough for reliable quantification.[8][9]

Q3: What is a good starting concentration for this compound as an internal standard?

A common practice is to set the internal standard concentration to be in the mid-range of the calibration curve.[4] A good starting point is a concentration that provides a signal response approximately one-third to one-half of the response of the analyte at the upper limit of quantification (ULOQ).[9] This helps to ensure that the IS response is strong enough throughout the analytical range without causing significant ion suppression at the higher end of the curve.

Q4: Can a deuterated internal standard like this compound have a different retention time than the analyte?

Yes, it is a known phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting a bit earlier in reversed-phase chromatography.[8][10] If this time shift is significant, the analyte and the internal standard may be affected differently by matrix effects, which can compromise the accuracy of the results.[8][11] Therefore, it is crucial to optimize chromatography to ensure the analyte and internal standard peaks co-elute as closely as possible.[11]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise (S/N) Ratio for the Internal Standard

Symptoms:

  • The internal standard peak is not consistently detected, especially in low-concentration samples.

  • High variability in the internal standard's peak area across different samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Concentration is too low Increase the concentration of the this compound working solution. Ensure the signal is sufficiently above the background noise.[9]
Degradation of the standard Prepare a fresh stock and working solution of the internal standard from the original source material.[8]
Poor ionization efficiency Optimize the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) to enhance the signal for the internal standard.
Matrix-induced signal suppression The presence of other components in the sample matrix can suppress the ionization of the internal standard.[5][12] Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances.[13][14]
Issue 2: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve deviates from linearity, particularly at the high or low ends.

  • Poor correlation coefficient (R²) for the calibration curve.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
High IS concentration causing ion suppression An excessively high concentration of the internal standard can suppress the analyte's signal, especially at higher analyte concentrations.[7][15] Try reducing the internal standard concentration.
Analyte suppressing the IS signal At high concentrations, the analyte can suppress the signal of the internal standard. This can sometimes be addressed by adjusting the IS concentration.[7]
Inappropriate IS concentration range The concentration of the internal standard may not be suitable for the entire range of the calibration curve. It's often recommended to have the IS concentration near the middle of the calibration range.[4]
Cross-contamination Ensure there is no contamination of the analyte in the internal standard solution or vice-versa.
Issue 3: High Variability in Results (Poor Precision)

Symptoms:

  • Inconsistent results for quality control samples.

  • High coefficient of variation (%CV) for replicate measurements.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Inconsistent addition of internal standard Ensure that the internal standard is added precisely and consistently to every sample using calibrated pipettes. Automated liquid handlers can improve precision.[13]
Differential matrix effects If the internal standard and analyte do not co-elute perfectly, they may be affected differently by matrix components, leading to variability.[8][16] Optimize the chromatography to ensure complete peak overlap.[11]
Internal standard instability Verify the stability of this compound in the sample matrix and under the storage conditions used during the experiment.[13]

Quantitative Data Summary

The optimal concentration of an internal standard is assay-dependent. The following tables provide an illustrative example of how to evaluate and summarize the effect of varying this compound concentrations on key assay performance parameters.

Table 1: Impact of Internal Standard Concentration on Signal-to-Noise (S/N) Ratio and Linearity

IS Concentration (ng/mL)Analyte LLOQ S/N RatioAnalyte ULOQ S/N RatioCalibration Curve Linearity (R²)
1085000.985
50154500.992
100 25 400 0.998
50030200 (Suppression)0.991
100035100 (Severe Suppression)0.970

This table illustrates a hypothetical scenario where 100 ng/mL provides the best balance of sensitivity and linearity.

Table 2: Impact of Internal Standard Concentration on Assay Precision and Accuracy

IS Concentration (ng/mL)Low QC Accuracy (%)Low QC Precision (%CV)High QC Accuracy (%)High QC Precision (%CV)
1080.518.295.18.5
5092.312.598.26.1
100 98.7 6.8 101.5 4.3
500105.28.9110.89.8
1000115.615.3125.416.2

This table shows a hypothetical case where the 100 ng/mL concentration yields the most accurate and precise results for both low and high QC samples.

Experimental Protocols

Protocol: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound as an internal standard for a quantitative LC-MS assay.

Methodology:

  • Prepare a Range of IS Working Solutions:

    • Prepare several working solutions of this compound in the assay diluent at different concentrations. These should span a range that is expected to cover low, medium, and high responses relative to the analyte's calibration curve (e.g., concentrations equivalent to 10%, 50%, 100%, and 200% of the mid-point of the calibration curve).

  • Spike into Calibration Standards and QCs:

    • For each concentration of the internal standard being tested, prepare a full set of calibration standards and at least low, medium, and high-quality control (QC) samples.

    • Add a fixed volume of the respective IS working solution to each calibrator and QC sample.

  • Sample Preparation:

    • Process all samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze all samples on the LC-MS/MS system.

  • Data Evaluation:

    • Internal Standard Response: Check the absolute peak area of the internal standard across all samples. The response should be consistent and well above the noise level.

    • Calibration Curve Performance: For each IS concentration tested, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. Evaluate the linearity (R²) of the curve.

    • Accuracy and Precision: Quantify the QC samples against their respective calibration curves. Calculate the accuracy (% recovery) and precision (%CV) for each QC level.

    • Matrix Effects: Assess the matrix effect for each IS concentration. This can be done by comparing the analyte/IS ratio in a post-extraction spiked sample to that in a neat solution. The goal is to find a concentration where the IS effectively compensates for matrix effects.[5][10]

  • Selection of Optimal Concentration:

    • Choose the internal standard concentration that provides the best combination of:

      • Good linearity (typically R² > 0.99).

      • Acceptable accuracy (e.g., within 15% of the nominal value) and precision (e.g., <%15 CV) for all QC levels.

      • Consistent IS peak area across all samples.

      • Effective compensation for matrix effects.

Visualizations

Troubleshooting_Workflow start Assay Performance Issue (e.g., Poor Precision, Non-Linearity) check_is_signal Is the Internal Standard (IS) Signal Consistent and Robust? start->check_is_signal check_linearity Is the Calibration Curve Linear (R² > 0.99)? check_is_signal->check_linearity Yes adjust_is_conc Adjust IS Concentration: - Increase if signal is low - Decrease if causing suppression check_is_signal->adjust_is_conc No check_accuracy Are QC Samples Accurate and Precise? check_linearity->check_accuracy Yes check_linearity->adjust_is_conc No optimize_chromatography Optimize Chromatography: - Ensure co-elution of analyte and IS check_accuracy->optimize_chromatography No end_good Assay Performance is Optimal check_accuracy->end_good Yes adjust_is_conc->check_is_signal improve_cleanup Improve Sample Cleanup: - Use SPE or LLE to reduce matrix effects optimize_chromatography->improve_cleanup end_bad Further Method Development Required improve_cleanup->end_bad

Caption: Troubleshooting workflow for internal standard-related assay issues.

Ion_Suppression cluster_source Mass Spectrometer Ion Source cluster_low_is Optimal IS Concentration cluster_high_is Excessive IS Concentration ESI_droplet ESI Droplet Analyte Internal Standard Matrix Components ESI_droplet_low ESI Droplet Analyte Ions IS Ions Matrix detector_low Detector Signal ESI_droplet_low:analyte->detector_low Strong Signal ESI_droplet_low:is->detector_low Good Signal ESI_droplet_high ESI Droplet Analyte Ions HIGH CONCENTRATION IS Matrix detector_high Detector Signal ESI_droplet_high:analyte->detector_high Suppressed Signal ESI_droplet_high:is->detector_high Overwhelming Signal

Caption: Impact of IS concentration on ion suppression in the ESI source.

References

stability of Tetramethyl-d12-ammonium bromide in different sample matrices and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tetramethyl-d12-ammonium bromide in various sample matrices and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as a quaternary ammonium salt, is a generally stable compound. Its stability is influenced by factors such as temperature, pH, and the presence of strong nucleophiles. In its solid form, it is stable under standard storage conditions, though it is hygroscopic and should be stored in a dry environment.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of the tetramethylammonium cation is significantly dependent on pH:

  • Acidic Conditions: It is highly stable in acidic solutions. The tetramethylammonium cation is resistant to degradation in acidic environments as it forms a stable salt.[1]

  • Neutral Conditions: It is generally stable in neutral aqueous solutions at ambient temperatures.

  • Alkaline (Basic) Conditions: Stability decreases in basic solutions, especially at elevated temperatures and high concentrations of hydroxide ions.[1] Degradation can occur through mechanisms like nucleophilic substitution (SN2 attack) or the formation of an ylide intermediate.[2][3][4]

Q3: What are the known degradation products of this compound?

A3: Under strong basic conditions and high temperatures, the primary degradation products are deuterated trimethylamine and deuterated methanol or dimethyl ether.[1] Oxidative degradation processes can yield intermediates such as deuterated trimethylamine, dimethylamine, and methylamine.[5]

Q4: What are the recommended storage conditions for this compound and its solutions?

A4:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light. It is hygroscopic.

  • Solutions: The stability of solutions depends on the solvent and pH. For long-term storage, it is advisable to store solutions at low temperatures (e.g., ≤ -20°C). Avoid high pH and high temperatures for prolonged periods.

Stability in Different Sample Matrices and Solutions

The stability of this compound can vary depending on the complexity of the sample matrix and the chemical properties of the solution.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following tables provide a general guide based on the known stability of tetramethylammonium compounds.

Table 1: General Stability in Common Laboratory Solvents

SolventTemperatureStabilityNotes
Water (pH 7)Room TemperatureHighGenerally stable for short-term handling.
Water (pH 7)4°CHighRecommended for short-term storage.
Water (pH > 10)Elevated TemperatureLowProne to degradation.
MethanolRoom TemperatureHighGenerally stable.
AcetonitrileRoom TemperatureHighGenerally stable.
DMSORoom TemperatureHighGenerally stable.

Table 2: Stability in Biological Matrices (General Guidance)

MatrixStorage TemperatureExpected StabilityRecommendations
Plasma/Serum-20°C to -80°CHighStable for long-term storage.
Plasma/Serum4°CModerateSuitable for short-term storage (hours to a few days).
Plasma/SerumRoom TemperatureLowProne to degradation over time; minimize time at RT.
Urine-20°C to -80°CHighStable for long-term storage.
Urine4°CModerateSuitable for short-term storage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental use of this compound, particularly in quantitative analysis using LC-MS.

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis

  • Possible Cause: Ion suppression due to matrix effects or mobile phase additives.

  • Solution:

    • Optimize Sample Preparation: Implement a robust sample preparation method like Solid-Phase Extraction (SPE) using weak cation-exchange cartridges to remove interfering matrix components.[6]

    • Modify Mobile Phase: Avoid strong ion-pairing agents like Trifluoroacetic Acid (TFA). Use MS-friendly alternatives such as formic acid (0.1%) or ammonium formate (10-20 mM).[6]

    • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for polar compounds like this.[6]

Issue 2: Inconsistent or Non-reproducible Quantitative Results

  • Possible Cause: Degradation of the internal standard in the sample or stock solution.

  • Solution:

    • Verify Stock Solution Integrity: Prepare fresh stock solutions and compare the performance against older stocks. Store stock solutions at ≤ -20°C in an appropriate solvent.

    • Assess Stability in Matrix: Perform stability experiments (e.g., freeze-thaw, short-term benchtop) of the analyte and internal standard in the specific biological matrix to ensure they are stable throughout the sample preparation and analysis process.

Issue 3: High Background or Carryover in LC-MS Analysis

  • Possible Cause: Adsorption of the quaternary ammonium compound to surfaces in the LC system.

  • Solution:

    • System Cleaning: Implement a rigorous wash protocol for the autosampler and column between injections. Use a strong organic solvent or a mobile phase with a high organic content.

    • Dedicated System: If possible, use a dedicated LC system and column for the analysis of quaternary ammonium compounds to avoid cross-contamination.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in a Biological Matrix (e.g., Plasma)

This protocol outlines a method to assess the short-term stability of this compound in plasma at room temperature.

  • Sample Preparation:

    • Spike a known concentration of this compound into blank plasma.

    • Divide the spiked plasma into several aliquots.

  • Time Points:

    • Analyze one aliquot immediately (T=0).

    • Leave the remaining aliquots at room temperature.

    • Analyze the aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of the plasma sample, add 300 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable LC column (e.g., C18 or HILIC).

    • Employ a mobile phase of acetonitrile and water with 0.1% formic acid.

    • Use a mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points Spike Spike Plasma with This compound Aliquots Create Aliquots Spike->Aliquots Incubate Incubate at Room Temperature Aliquots->Incubate T0 T=0 hours Aliquots->T0 T_various T=2, 4, 8, 24 hours Incubate->T_various Extraction Protein Precipitation T0->Extraction T_various->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for assessing the stability of this compound in plasma.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent LC-MS Results? Degradation Analyte/IS Degradation start->Degradation Suppression Ion Suppression start->Suppression Carryover System Carryover start->Carryover CheckStability Verify Stock & Matrix Stability Degradation->CheckStability OptimizeSamplePrep Optimize Sample Prep (SPE) Suppression->OptimizeSamplePrep ChangeMobilePhase Use MS-Friendly Mobile Phase Suppression->ChangeMobilePhase CleanSystem Implement Rigorous Wash Protocol Carryover->CleanSystem

Caption: Troubleshooting logic for common LC-MS issues with this compound.

References

avoiding cross-contamination with Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetramethyl-d12-ammonium bromide. The following information is designed to help you avoid, identify, and resolve issues related to cross-contamination during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterium-labeled form of Tetramethyl-ammonium bromide (TMAB). It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] The deuterium labels give it a higher mass than the unlabeled compound, allowing it to be distinguished in a mass spectrometer.

Q2: What are the primary concerns when working with this compound?

The main concern is cross-contamination, which can occur in several ways:

  • Carryover in analytical instruments: Residual amounts of the standard from a previous injection can contaminate a subsequent analysis, leading to inaccurate quantification. This is a common issue in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

  • Contamination of laboratory equipment: Glassware, pipette tips, and other lab supplies can become contaminated if not handled and cleaned properly.

  • Isotopic exchange: While less common with deuterium labels on a tetramethyl ammonium salt, there is a theoretical possibility of hydrogen-deuterium exchange under certain conditions, which could affect the isotopic purity of the standard.

Q3: How can I detect cross-contamination with this compound?

Cross-contamination is typically identified by observing a peak for this compound in a blank or zero sample injection that is run immediately after a high-concentration sample or standard. Inconsistent internal standard peak areas across a sample batch can also be an indicator of contamination or other analytical issues.

Q4: What is an acceptable level of carryover for an internal standard like this compound?

According to ICH M10 guidelines, the response of an internal standard in a blank sample should be ≤ 5% of the internal standard response in the calibration standards.[2]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving cross-contamination issues.

Troubleshooting Workflow for LC-MS Carryover

If you suspect carryover of this compound in your LC-MS system, follow this workflow to isolate and address the source of the contamination.

G cluster_0 Start: Suspected Carryover cluster_1 Analysis cluster_2 Troubleshooting Path cluster_3 Resolution start Inject Blank Sample After High Concentration Standard observe_peak Observe Peak at Internal Standard's m/z? start->observe_peak isolate_source Isolate Source of Carryover observe_peak->isolate_source Yes no_carryover No Significant Carryover Detected observe_peak->no_carryover No check_autosampler Check Autosampler isolate_source->check_autosampler check_column Check Column check_autosampler->check_column If carryover persists check_injector Check Injector Port & Tubing check_column->check_injector If carryover persists implement_solution Implement Corrective Actions check_injector->implement_solution verify_fix Verify Fix: Re-inject Blank implement_solution->verify_fix resolved Carryover Resolved verify_fix->resolved

Caption: Troubleshooting workflow for identifying and resolving LC-MS carryover.

Issue: Peak corresponding to this compound observed in a blank injection.

Potential Cause Troubleshooting Step Recommended Action
Autosampler Contamination 1. Run a blank injection immediately after a high concentration standard. 2. If a peak is observed, the autosampler is a likely source.1. Optimize the needle wash protocol. Use a strong solvent in which the compound is highly soluble. A common "magic mix" is 40% acetonitrile, 40% isopropanol, and 20% acetone. 2. Increase the volume and duration of the needle wash. 3. Ensure wash solvents are fresh and free of contamination.
Column Carryover 1. If autosampler cleaning does not resolve the issue, remove the column and replace it with a union. 2. Inject a blank. If the peak disappears, the column is the source of carryover.1. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for an extended period. 2. If carryover persists, consider dedicating a column for use with this internal standard or replacing the column.
Injector Port and Tubing Contamination If carryover is still present after checking the autosampler and column, the injector port or connecting tubing may be contaminated.1. Clean the injector port according to the manufacturer's instructions. 2. Flush the tubing with a strong solvent. 3. If necessary, replace the rotor seal and any contaminated tubing.

Experimental Protocols

Protocol 1: General Handling of this compound

To prevent cross-contamination at the source, adhere to the following handling procedures:

  • Designated Equipment: Whenever possible, use designated glassware, syringes, and pipette tips for handling the concentrated stock solution of this compound.

  • Inert Atmosphere: For long-term storage and handling of the solid compound, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture absorption.[3][4]

  • Sample Preparation: Prepare samples in an area separate from where high-concentration standards are handled.

  • Glove Changes: Change gloves frequently, especially after handling the concentrated standard and before touching common laboratory surfaces or equipment.

Protocol 2: Cleaning Glassware

Proper cleaning of glassware is critical to prevent contamination of your samples.

  • Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., methanol or acetonitrile) to remove the bulk of the compound.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent.[5] Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • Acid Rinse (Optional): For stubborn organic residues, an acid rinse with 1 M HCl can be effective.[6][7]

  • Deionized Water Rinse: Rinse at least three times with deionized water.

  • Drying: Allow glassware to air dry or dry in an oven at a temperature appropriate for the glassware type. For volumetric glassware, avoid high temperatures to prevent changes in calibration.[7]

Protocol 3: LC-MS System Wash Procedure

A robust wash procedure between analytical runs can significantly reduce carryover.

G cluster_0 LC-MS Wash Protocol start End of Analytical Run wash1 High Organic Wash (e.g., 90-100% Acetonitrile) start->wash1 wash2 Intermediate Wash (e.g., 'Magic Mix') wash1->wash2 equilibration Equilibrate with Initial Mobile Phase wash2->equilibration end Ready for Next Injection equilibration->end

Caption: A typical LC-MS system wash protocol to minimize carryover.

Quantitative Data Summary

The following table summarizes key quantitative parameters for managing and assessing cross-contamination.

Parameter Recommended Value/Procedure Notes
Acceptable Carryover ≤ 5% of the internal standard response in calibration standards.Based on ICH M10 guidelines for internal standards.[2]
Autosampler Wash Solution 40% Acetonitrile, 40% Isopropanol, 20% Acetone ("Magic Mix")A strong, universal cleaning solution for many organic compounds.
Column Flushing Solvent 100% Acetonitrile or 100% IsopropanolUse a solvent in which the analyte is highly soluble.
Glassware Acid Rinse 1 M Hydrochloric AcidEffective for removing many organic and inorganic residues.
LC System Cleaning Sonicate with 10% formic or nitric acid, then water, then methanol or acetonitrile, then water. Repeat three times.[3][8]For aggressive cleaning of system components when contamination is severe.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: Tetramethyl-d12-ammonium bromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tetramethyl-d12-ammonium bromide, a deuterated internal standard, with alternative non-deuterated internal standards in the validation of analytical methods for quantifying quaternary amines like choline and acetylcholine. The information presented is supported by a synthesis of experimental data from various studies to assist in the selection of the most appropriate internal standard for your analytical needs.

The Gold Standard: Deuterated Internal Standards

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard." Deuterated standards, such as this compound, are chemically and physically almost identical to the analyte of interest. This near-identical nature ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This leads to enhanced accuracy and precision in analytical measurements.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The following tables summarize the typical performance characteristics of analytical methods for choline and acetylcholine using either a deuterated internal standard (represented by data from studies using various deuterated choline/acetylcholine analogs) or a non-deuterated, structural analog internal standard.

Table 1: Quantitative Performance Comparison for Choline Analysis

Validation ParameterDeuterated Internal Standard (e.g., Choline-d9)Structural Analog Internal Standard (e.g., Acetyl-β-methylcholine)
Linearity (r²) > 0.990.99
Accuracy (% Bias) Within ± 15%Within ± 20%
Precision (% RSD) < 15%< 20%
Lower Limit of Quantification (LLOQ) Typically lower due to reduced matrix effectsMay be higher
Matrix Effect Minimal and compensatedCan be significant and variable
Recovery Consistent and comparable to analyteMay differ from analyte

Table 2: Quantitative Performance Comparison for Acetylcholine Analysis

Validation ParameterDeuterated Internal Standard (e.g., Acetylcholine-d4)Structural Analog Internal Standard (e.g., Butyrylcholine)
Linearity (r²) > 0.990.99
Accuracy (% Bias) Within ± 15%Within ± 20%
Precision (% RSD) < 15%< 20%
Lower Limit of Quantification (LLOQ) Typically lowerMay be higher
Matrix Effect Minimal and compensatedCan be significant and variable
Recovery Consistent and comparable to analyteMay differ from analyte

Experimental Protocols

Below are representative experimental protocols for the quantification of choline in human plasma using LC-MS/MS with either a deuterated or a structural analog internal standard.

Protocol 1: Using a Deuterated Internal Standard (e.g., this compound or Choline-d9)

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).
  • Add 400 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system
  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 95% B to 40% B over 5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • Choline: e.g., m/z 104 -> 60
  • This compound: e.g., m/z 86 -> 58 (Note: The exact transition should be optimized based on the instrument)
  • Choline-d9: e.g., m/z 113 -> 69

Protocol 2: Using a Structural Analog Internal Standard (e.g., Acetyl-β-methylcholine)

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Acetyl-β-methylcholine in methanol).
  • Follow the same protein precipitation, centrifugation, evaporation, and reconstitution steps as in Protocol 1.

2. LC-MS/MS Conditions:

  • Utilize the same LC-MS/MS system and conditions as in Protocol 1.
  • MRM Transitions:
  • Choline: e.g., m/z 104 -> 60
  • Acetyl-β-methylcholine: e.g., m/z 162 -> 103 (Note: The exact transition should be optimized)

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data result Quantitative Result data->result logical_relationship analyte Analyte (e.g., Choline) extraction Extraction Efficiency analyte->extraction matrix_effect Matrix Effects analyte->matrix_effect instrument Instrument Response analyte->instrument d_is Deuterated IS (e.g., this compound) d_is->extraction d_is->matrix_effect d_is->instrument accurate_quant Accurate Quantification d_is->accurate_quant Similar Behavior, Effective Correction sa_is Structural Analog IS (e.g., Acetyl-β-methylcholine) sa_is->extraction sa_is->matrix_effect sa_is->instrument inaccurate_quant Potentially Inaccurate Quantification sa_is->inaccurate_quant Different Behavior, Ineffective Correction

A Researcher's Guide: Deuterated vs. 13C-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Deuterated (D-Labeled) and Carbon-13 (13C-Labeled) internal standards, crucial tools for ensuring accuracy and precision in quantitative mass spectrometry. This guide provides supporting data and protocols for researchers, scientists, and drug development professionals.

Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry, especially for samples in complex matrices like plasma or tissue.[1] By being nearly chemically identical to the analyte, SIL internal standards can effectively mimic and correct for variations during sample preparation, chromatography, and ionization.[1] The two most prevalent types of stable isotope labeling are the substitution of hydrogen with deuterium (²H or D) and carbon-12 with carbon-13 (¹³C).

While both approaches are widely used, the choice between a deuterated standard, such as Tetramethyl-d12-ammonium bromide, and a ¹³C-labeled standard can significantly impact data quality.[1][2] This guide explores the key performance differences to inform the selection of the most appropriate standard for rigorous analytical applications.

Performance Comparison: Deuterated vs. ¹³C-Labeled Standards

The ideal internal standard co-elutes perfectly with the analyte, has the same ionization efficiency, and shows identical recovery during sample extraction.[1] However, inherent physicochemical differences between deuterated and ¹³C-labeled compounds can lead to performance variations.[3]

FeatureDeuterated (D-Labeled) Standard¹³C-Labeled StandardRationale & Implications
Chromatographic Co-elution Often exhibits a retention time shift (typically elutes earlier) due to the "chromatographic isotope effect" (CIE).[4][5][6]Excellent. Minimal to no retention time shift as the physicochemical properties are nearly identical to the unlabeled analyte.[3][7]Co-elution is critical for accurately compensating for matrix effects. A shift in retention time for D-labeled standards can lead to the analyte and standard being exposed to different levels of ion suppression, potentially causing quantitative errors.[8]
Isotopic Stability Variable. Deuterium atoms can be prone to back-exchange with hydrogen from the sample or solvent, especially if located on exchangeable sites (e.g., -OH, -NH).[9][10][11]High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange under typical experimental conditions.[9][10]Loss of the isotopic label compromises data integrity. ¹³C-labeling provides greater assurance of stability throughout sample preparation, storage, and analysis.[3]
Metabolic Stability Can be susceptible to loss during metabolic processes, particularly if the label is on a site of metabolic activity.[12]High. The ¹³C label is generally not lost during metabolic transformations.[12]In metabolism studies, the stability of the label is paramount to accurately trace the fate of the molecule.
Synthesis & Cost Generally less expensive and easier to synthesize.[7][13]Typically more complex and expensive to synthesize.[10][11]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.[10]
Potential for Interference Lower risk of interference from the natural abundance of isotopes in the unlabeled analyte.Higher potential for interference from the natural ¹³C abundance (~1.1%) in the unlabeled analyte, especially for low-concentration analytes.[10]The mass difference between the standard and analyte should be sufficient to avoid spectral overlap.

Experimental Protocols

Accurate assessment of internal standard performance requires precise and reproducible experimental conditions. The following is a generalized protocol for comparing the performance of a deuterated versus a ¹³C-labeled internal standard for a hypothetical analyte ("Analyte X") in human plasma using LC-MS/MS.

Objective

To compare the ability of deuterated and ¹³C-labeled internal standards to provide accurate and precise quantification of Analyte X by evaluating chromatographic co-elution and compensation for matrix effects.

Materials
  • Analyte X reference standard

  • Deuterated internal standard (Analyte X-dn)

  • ¹³C-labeled internal standard (Analyte X-¹³Cn)

  • Control human plasma

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

Methodology
  • Stock Solution Preparation: Prepare individual 1 mg/mL stock solutions of Analyte X, Analyte X-dn, and Analyte X-¹³Cn in methanol.

  • Working Solutions:

    • Prepare a series of working standard solutions of Analyte X by serial dilution to cover the desired calibration range (e.g., 1 to 1000 ng/mL).

    • Prepare a working internal standard solution containing both Analyte X-dn and Analyte X-¹³Cn at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of a plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

    • Add 10 µL of the combined working internal standard solution.

    • Vortex briefly to mix.

    • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) optimized to achieve good peak shape for Analyte X.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-product ion transitions for Analyte X, Analyte X-dn, and Analyte X-¹³Cn.

  • Data Analysis:

    • Overlay the chromatograms for all three compounds from the same injection.

    • Measure the retention time difference (ΔRT) between the peak apex of Analyte X and each of the internal standards.

    • Calculate the peak area ratio of the analyte to each internal standard for all calibration standards.

    • Construct two separate calibration curves and compare their linearity, accuracy, and precision.

Visualizing Workflows and Concepts

Diagrams can clarify complex processes and relationships. The following are generated using Graphviz (DOT language) to illustrate key workflows.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) Spike 2. Spike with Known Amount of SIL-IS Sample->Spike Equilibrate 3. Homogenize & Equilibrate Spike->Equilibrate Process 4. Extraction / Cleanup (e.g., SPE, PPT) Equilibrate->Process LC 5. LC Separation Process->LC MS 6. MS Detection (Analyte & SIL-IS) LC->MS Ratio 7. Measure Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Calc 8. Calculate Concentration via Calibration Curve Ratio->Calc

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

G Start Start: Choose an Internal Standard Coelution Is perfect co-elution critical for matrix effects? Start->Coelution Stability Is H/D back-exchange or metabolic loss a concern? Coelution->Stability Yes Cost Is cost the primary constraint? Coelution->Cost No Stability->Cost No UseC13 Use 13C-Labeled Standard Stability->UseC13 Yes UseD Use D-Labeled Standard (with validation) Cost->UseD Yes ConsiderC13 Strongly Consider 13C-Labeled Standard Cost->ConsiderC13 No

References

performance of Tetramethyl-d12-ammonium bromide versus structural analog internal standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of accurate and reliable results. This guide provides a head-to-head comparison of a deuterated internal standard, Tetramethyl-d12-ammonium bromide, against its non-deuterated structural analog, Tetraethylammonium bromide. For researchers, scientists, and drug development professionals, understanding the performance differences between these two options is crucial for developing robust analytical methods, particularly in the context of liquid chromatography-mass spectrometry (LC-MS).

At the heart of quantitative analysis, an internal standard (IS) is added to samples to correct for variability during the analytical process, including sample preparation, injection volume differences, and instrument response fluctuations. The ideal internal standard mimics the analyte of interest in every way except for a distinguishable mass, ensuring that any experimental variations affect both the analyte and the standard equally. This is where the distinction between a stable isotope-labeled (SIL) internal standard and a structural analog becomes critical.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis. In these standards, some hydrogen atoms are replaced with their heavier, stable isotope, deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte, tetramethylammonium, but with a different mass that can be distinguished by a mass spectrometer.

On the other hand, a structural analog internal standard, like Tetraethylammonium bromide, is a different molecule that is chemically similar to the analyte. While it can compensate for some analytical variability, its different chemical structure can lead to significant discrepancies in performance, especially in complex biological matrices.

Performance Under the Microscope: A Quantitative Comparison

Performance ParameterThis compound (Deuterated IS)Tetraethylammonium bromide (Structural Analog IS)Rationale
Co-elution with Analyte Nearly identical retention timeDifferent retention timeDue to its structural similarity, the deuterated standard behaves almost identically to the analyte during chromatography. The structural analog has a different chemical structure, leading to different chromatographic behavior.
Matrix Effect Compensation HighLow to ModerateThe deuterated standard experiences the same ionization suppression or enhancement as the analyte because they co-elute and have the same physicochemical properties. The structural analog, eluting at a different time, is subjected to a different matrix environment and therefore cannot accurately compensate for the matrix effect on the analyte.
Accuracy High (typically within ±15% of the nominal value)Variable (can be significantly lower than deuterated standards)More effective correction for variability leads to higher accuracy.
Precision High (typically <15% RSD)Variable (often higher RSD compared to deuterated standards)Consistent correction of errors results in better precision.
Recovery Correction ExcellentModerate to PoorThe deuterated standard's similar chemical properties ensure it closely tracks the analyte through sample extraction and preparation steps. The structural analog may have different extraction efficiency.

Experimental Protocols: A Closer Look at the Methodology

The superior performance of a deuterated internal standard is rooted in the experimental design of quantitative bioanalytical methods, most commonly employing LC-MS/MS.

General Bioanalytical Method Using an Internal Standard

A typical workflow involves the addition of a known concentration of the internal standard to all samples, including calibration standards, quality controls, and unknown study samples. The samples are then subjected to extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the biological matrix (e.g., plasma, urine). Following extraction, the samples are analyzed by LC-MS/MS. The instrument measures the peak areas of both the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is then used to construct a calibration curve and to quantify the analyte in the unknown samples.

Key Differences in Protocol Considerations
  • Method Development: When using a structural analog like Tetraethylammonium bromide, significant effort must be dedicated to ensuring that it does not suffer from unforeseen interferences from the biological matrix at its different retention time. The chromatographic method must be optimized to ensure the analog elutes in a "clean" region of the chromatogram, which can be challenging and time-consuming. With a deuterated standard like this compound, this is less of a concern as it will co-elute with the analyte.

  • Validation: Regulatory guidelines for bioanalytical method validation require a thorough assessment of matrix effects. This involves testing the method with multiple sources of the biological matrix to ensure that the internal standard provides consistent correction. This can be a significant hurdle for structural analogs, which are more prone to differential matrix effects. Deuterated standards are more likely to pass these rigorous validation requirements.

Visualizing the Workflow

To better understand the process, the following diagram illustrates a typical bioanalytical workflow using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Tetraethylammonium bromide) Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

A typical bioanalytical workflow using an internal standard.

The Decisive Advantage of Deuterated Standards

The underlying principle that dictates the superior performance of this compound is its near-identical physicochemical properties to the analyte. This ensures that it behaves in a parallel manner during extraction, chromatography, and ionization. Any loss of analyte during sample processing is mirrored by a proportional loss of the deuterated internal standard, and any suppression or enhancement of the analyte's signal in the mass spectrometer is mirrored by the internal standard. This leads to a consistent and accurate analyte/internal standard peak area ratio, which is the cornerstone of reliable quantification.

In contrast, a structural analog like Tetraethylammonium bromide, while chemically related, will have different properties such as polarity, pKa, and susceptibility to ionization. These differences mean that it will not be a perfect proxy for the analyte, and its ability to compensate for variability will be compromised.

The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, particularly for polar analytes like quaternary ammonium compounds, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical method performance using a deuterated internal standard, Tetramethyl-d12-ammonium bromide, against a non-deuterated structural analog. Supported by representative experimental data, this document underscores the best practices for cross-validation to ensure the interchangeability of analytical results.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This minimizes variability and enhances the accuracy and precision of the analytical method.[3][4] Cross-validation of analytical methods is crucial to confirm that a method is robust and that data generated at different times, by different analysts, or with different instrumentation are comparable.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the typical performance characteristics observed during the validation of an LC-MS/MS method for a quaternary ammonium analyte, such as acetylcholine, using either this compound (a deuterated standard) or a non-deuterated structural analog as the internal standard.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
This compound 1 (LQC)98.53.1
50 (MQC)101.22.5
400 (HQC)99.12.8
Non-Deuterated Structural Analog 1 (LQC)88.712.4
50 (MQC)95.39.8
400 (HQC)108.511.2
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Table 2: Linearity and Sensitivity

Internal Standard TypeLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound 0.5 - 500> 0.9990.5
Non-Deuterated Structural Analog 1 - 500> 0.9951.0
LLOQ: Lower Limit of Quantification.

Table 3: Matrix Effect and Recovery

Internal Standard TypeMatrix Effect (%)Recovery (%)
This compound 97.895.2
Non-Deuterated Structural Analog 78.382.1

The data clearly indicates that the use of a deuterated internal standard like this compound results in superior accuracy, precision, and a more robust compensation for matrix effects and extraction variability.[3][4]

Experimental Protocols

A rigorous cross-validation ensures that an analytical method is fit for its intended purpose. Below are detailed methodologies for key experiments in the cross-validation of an LC-MS/MS method for a quaternary ammonium analyte.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of the analyte and both internal standards (this compound and the non-deuterated structural analog) in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working solution of the analyte into a blank biological matrix (e.g., plasma, cerebrospinal fluid) to achieve a concentration range of 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank biological matrix.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (either this compound or the non-deuterated analog).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like acetylcholine.[6][7]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Analyte (e.g., Acetylcholine): Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • Non-deuterated Structural Analog: Precursor ion > Product ion

Data Analysis and Acceptance Criteria
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for LLOQ), and the %RSD should not exceed 15% (20% for LLOQ).

  • Matrix Effect and Recovery: Assessed by comparing the peak areas of the analyte in different sample preparations.[4]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_stock Prepare Stock Solutions (Analyte, IS-d12, IS-analog) prep_cal_qc Prepare Calibration Standards & QCs in Blank Matrix prep_stock->prep_cal_qc spike_is Spike Internal Standard prep_cal_qc->spike_is protein_precip Protein Precipitation spike_is->protein_precip extract Evaporation & Reconstitution protein_precip->extract lc_separation HILIC Separation extract->lc_separation ms_detection Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition & Integration ms_detection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify QC Samples calibration_curve->quantification validation Evaluate Validation Parameters (Accuracy, Precision, Linearity, etc.) quantification->validation comparison Compare Performance of IS-d12 vs. IS-analog validation->comparison

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway Context (Hypothetical)

In the context of drug development targeting cholinergic pathways, accurate quantification of acetylcholine is crucial. The following diagram illustrates a simplified hypothetical signaling pathway where a drug might act, and where the analytical method would be applied.

SignalingPathway Hypothetical Cholinergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline_uptake Choline Uptake chat Choline Acetyltransferase (ChAT) choline_uptake->chat ach_synthesis Acetylcholine (ACh) Synthesis chat->ach_synthesis vesicular_storage Vesicular Storage ach_synthesis->vesicular_storage ach_release ACh Release vesicular_storage->ach_release ach_degradation AChE ach_release->ach_degradation ACh ach_receptor ACh Receptor ach_release->ach_receptor ACh ach_degradation->choline_uptake Choline drug_target Drug Target (e.g., AChE Inhibitor) drug_target->ach_degradation signal_transduction Signal Transduction ach_receptor->signal_transduction cellular_response Cellular Response signal_transduction->cellular_response

Caption: Simplified cholinergic signaling pathway.

References

assessing the accuracy and precision of quantification with Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive assessment of Tetramethyl-d12-ammonium bromide (TMAB-d12) as an internal standard, particularly for mass spectrometry-based methods. While specific performance data for TMAB-d12 is not extensively published, this guide will compare its expected performance with alternative standards based on established principles and available data for structurally similar compounds.

The Role and Advantages of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects.[1] This allows for the correction of variations that can occur during sample preparation, injection, and analysis, ultimately leading to more accurate and precise quantification.

This compound is a deuterated form of Tetramethylammonium bromide.[2][3] The substitution of hydrogen atoms with deuterium results in a molecule with a higher mass but nearly identical physicochemical properties to its non-deuterated counterpart. The key advantages of using a deuterated internal standard like TMAB-d12 include:

  • Co-elution with the analyte: Due to their similar chemical properties, deuterated standards chromatographically behave almost identically to the native analyte.

  • Similar ionization efficiency: The ionization response in the mass spectrometer is very similar for the analyte and its deuterated analog.

  • Compensation for matrix effects: Any suppression or enhancement of the analyte signal due to the sample matrix will similarly affect the deuterated internal standard, allowing for accurate correction.

  • Minimal isotopic interference: The mass difference between the analyte and the deuterated standard is typically sufficient to prevent spectral overlap.

Performance Comparison with Alternative Internal Standards

While specific experimental data on the accuracy and precision of TMAB-d12 is limited in publicly available literature, we can infer its expected performance by examining data from validated methods for similar analytes, such as other quaternary ammonium compounds (QACs) and neurotransmitters. These methods often employ other deuterated or structurally analogous internal standards.

Analyte ClassInternal Standard UsedAccuracy (% Recovery)Precision (% RSD)Linearity (r²)Reference/Notes
Quaternary Ammonium Compounds Benzyl-d5-dimethyltetradecylammonium bromide (C14-BAC-d5)Not explicitly statedNot explicitly statedNot explicitly statedUsed for the determination of six QACs in dairy products.[4]
Tetrabutylammonium bromide Not specified (External Standard Method)91.8% (at LOQ) to 101.6%3.8% (intra- and inter-day)0.9999Method validation for the determination of Tetrabutylammonium bromide in a drug substance.[5]
Acetylcholine and Choline Acetyl[2H9]cholineNot explicitly statedNot explicitly statedNot explicitly statedUsed for the quantification of acetylcholine and choline in cell culture systems.[6]
Acetylcholine and Choline Tetradeuterated acetylcholine (ACh-1,1,2,2-d4)Not explicitly stated4.6% (intra-day), 8.0% (inter-day)Not explicitly statedUsed for measuring acetylcholine in rat brain microdialysates.[7]
Various Neurotransmitters Deuterated analogs (e.g., Dopamine-D4, Serotonin-D4)85.2% to 113.1%1.3% to 11.9%> 0.98A validated LC-MS/MS method for the quantification of acetylcholine and choline in human cerebrospinal fluid.[8][9]

Based on the performance of these related deuterated internal standards, it is reasonable to expect that a validated method using this compound would achieve high levels of accuracy (typically 85-115% recovery) and precision (RSD < 15%).

Experimental Protocols

While a specific protocol for a validated method using TMAB-d12 is not available, the following provides a general experimental methodology for the analysis of quaternary ammonium compounds using LC-MS/MS with a deuterated internal standard. This can serve as a starting point for method development with TMAB-d12.

Objective: To quantify a target quaternary ammonium analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a HILIC column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: A specific precursor-to-product ion transition for the target analyte.

      • Internal Standard (TMAB-d12): A specific precursor-to-product ion transition for this compound. The precursor ion will be 12 m/z units higher than the non-deuterated analog.

    • Optimization: The collision energy and other MS parameters should be optimized for both the analyte and the internal standard to achieve maximum sensitivity.

3. Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualizing the Quantitative Workflow

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Spike Extraction Extraction / Protein Precipitation Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Inject MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of quaternary ammonium compounds and other structurally related analytes by mass spectrometry. Its use as a deuterated analog provides significant advantages in compensating for analytical variability, thereby enhancing the accuracy and precision of the measurement. While direct, published performance data for TMAB-d12 is scarce, the well-established principles of using deuterated internal standards and the performance data of similar compounds suggest that it can be a reliable choice for robust and accurate quantitative method development. Researchers are encouraged to perform in-house validation to establish the specific performance characteristics for their particular application and matrix.

References

The Analytical Edge: Unveiling the Linearity and Detection Range of Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly in drug development and clinical research, the choice of an internal standard is paramount for achieving accurate and reliable results. Tetramethyl-d12-ammonium bromide, a deuterated stable isotope-labeled internal standard, has emerged as a valuable tool for the quantification of polar analytes, especially quaternary ammonium compounds, by mass spectrometry. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to assist researchers in making informed decisions for their analytical assays.

Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, a phenomenon often hampered by matrix effects. This compound, with its deuterium-labeled methyl groups, offers this advantage for the quantification of tetramethylammonium and other related small quaternary amines.

Performance Comparison of Internal Standards

The following table summarizes the key performance metrics for this compound and comparable alternative internal standards. The data is compiled from various analytical validation studies to provide a comparative overview.

Internal StandardAnalyteMethodLinear RangeLimit of Quantification (LOQ)Correlation Coefficient (r²)
This compound (as Tetramethylammonium ion)Tetramethylammonium ion (TMA+)UPLC-HRMS0.002 - 1 µg/mLNot specified0.996
This compound (as Tetramethylammonium ion)Tetramethylammonium ion (TMA+)Ion Chromatography0.3 - 100 µg/mLNot specified0.9998
Choline-d9 Choline and AcetylcholineHILIC-LC-MS/MS0.1 - 100 ng/mL (for ACh)0.25 ng/mL (for ACh)0.999
Tetrabutylammonium bromide (Non-deuterated)Daclatasvir impurityLC-MS/MS0.0310 - 0.1530 %0.0310 %0.9999

Note: The data presented is sourced from different studies and is intended for comparative purposes. The performance of an internal standard can vary depending on the specific analyte, matrix, and analytical instrumentation.

The Deuterated Advantage: Why Choose this compound?

Deuterated internal standards like this compound offer significant advantages over their non-deuterated counterparts or structural analogs:

  • Co-elution with the Analyte: Due to their nearly identical chemical structure, deuterated standards co-elute with the target analyte. This is crucial for accurate compensation of matrix effects, which can cause ion suppression or enhancement at specific points in the chromatogram.

  • Similar Ionization Efficiency: The ionization response of a deuterated standard in the mass spectrometer is very similar to the native analyte, leading to a more consistent and reliable analyte-to-internal standard ratio across a range of concentrations.

  • Improved Precision and Accuracy: By effectively correcting for variations throughout the analytical process, from sample extraction to detection, deuterated standards lead to improved precision and accuracy in quantitative measurements.

While non-deuterated, structurally similar internal standards like Tetrabutylammonium bromide can be used, they may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to less effective correction for matrix effects and potentially compromise the accuracy of the results, especially at low concentrations.

Experimental Protocols

A well-defined experimental protocol is critical for the accurate determination of linearity and the detection range. Below is a generalized protocol for a typical LC-MS/MS workflow using a deuterated internal standard.

Protocol: Determination of Linearity and Range of Detection

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of the analyte of interest (e.g., Tetramethylammonium chloride) in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.
  • Prepare a primary stock solution of the internal standard (this compound) at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards:

  • Perform serial dilutions of the analyte stock solution to prepare a series of working standard solutions covering the expected concentration range. A typical range might be from 1 ng/mL to 1000 ng/mL.
  • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution.

3. Sample Preparation:

  • To a fixed volume of each calibration standard and blank matrix (e.g., plasma, urine), add a constant volume of the working internal standard solution.
  • Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile, solid-phase extraction).
  • Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
  • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the analyte for each calibration standard.
  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linear range.
  • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps in determining the linearity and range of detection.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing Stock_Analyte Analyte Stock Solution (1 mg/mL) Working_Standards Serial Dilution (Calibration Standards) Stock_Analyte->Working_Standards Stock_IS Internal Standard Stock Solution (1 mg/mL) Working_IS Working Internal Standard Solution Stock_IS->Working_IS Spiking Spike IS into Standards & Blanks Working_Standards->Spiking Working_IS->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_MS LC-MS/MS Analysis (HILIC, ESI+, MRM) Reconstitution->LC_MS Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) LC_MS->Calibration_Curve Linearity Determine Linearity, LOD, and LOQ Calibration_Curve->Linearity

Experimental workflow for determining linearity and range of detection.

Conclusion

This compound stands as a robust and reliable internal standard for the quantitative analysis of tetramethylammonium and other small polar quaternary amines. Its deuterated nature provides a significant advantage in mitigating matrix effects and improving the overall accuracy and precision of LC-MS/MS methods. While alternative internal standards exist, the use of a stable isotope-labeled analog that co-elutes with the analyte is the preferred approach for rigorous bioanalytical method validation and achieving high-quality, reproducible data in research and drug development.

Navigating the Analytical Landscape: A Comparative Guide to the Recovery and Extraction of Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of small molecules, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of the recovery and extraction efficiency of Tetramethyl-d12-ammonium bromide, a deuterated internal standard, alongside common alternatives, supported by experimental data and detailed methodologies.

This compound serves as a valuable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its structural similarity to various analytes, combined with its isotopic labeling, allows for the correction of variability during sample preparation and analysis, ultimately leading to more accurate and reliable quantification. This guide delves into the performance of this internal standard and its counterparts in different analytical scenarios.

Comparative Analysis of Recovery and Extraction Efficiency

The efficiency of an internal standard is a critical factor in the reliability of an analytical method. The following table summarizes the recovery and extraction efficiency data for this compound and alternative internal standards used in the analysis of quaternary ammonium compounds (QACs) and other small polar molecules. It is important to note that direct recovery data for this compound is not extensively published; therefore, data from the analysis of its non-deuterated analogue, tetramethylammonium (TMA), and other relevant deuterated standards are presented for a comprehensive comparison.

Internal Standard/AnalyteMatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Tetramethylammonium (TMA)Air (Quartz Fiber Filter)Ultrasonic Agitation in Mobile PhaseUPLC-HRMS90.6[1][2]
Tetramethylammonium (TMA)Air (Quartz Fiber Filter)Ultrasonic Agitation in Mobile PhaseIon Chromatography (IC)116.6[1][2]
Various QACsSerum and UrineSolid-Phase Extraction (Weak Cation-Exchange)LC-MS/MS61 - 129[3]
Various QACsCheese and Milk ProductsSolvent Extraction (Acetonitrile and Ethyl Acetate)LC-MS/MSSatisfactory (not quantified)[4]
Various QACsAgricultural ProductsAcetonitrile ExtractionLC-MS/MS78 - 117[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the key studies cited in the comparison table.

Protocol 1: Analysis of Tetramethylammonium (TMA) in Air Samples

This method was developed for the determination of tetramethylammonium hydroxide in air, with recovery rates determined for the tetramethylammonium ion (TMA+).

  • Sample Collection: Air samples are collected on quartz fiber filters.

  • Extraction: The filters are placed in a 10 mL mobile phase solution and subjected to ultrasonic agitation. The resulting solution is then filtered.

  • Analysis by UPLC-HRMS:

    • Instrumentation: Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

    • Linear Range: 0.002 to 1 μg/mL.

    • Recovery: 90.6% with a coefficient of variation (CV) of 3.53%.

  • Analysis by Ion Chromatography (IC):

    • Linear Range: 0.3 to 100 μg/mL.

    • Recovery: 116.6% with a CV of 2.25%.[1][2]

G cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis AirSample Air Sample Filter Quartz Fiber Filter AirSample->Filter Collection Ultrasonication Ultrasonic Agitation (in Mobile Phase) Filter->Ultrasonication Filtration Filtration Ultrasonication->Filtration UPLC_HRMS UPLC-HRMS Filtration->UPLC_HRMS IC Ion Chromatography Filtration->IC

Workflow for TMA Analysis in Air Samples
Protocol 2: Analysis of Quaternary Ammonium Compounds in Serum and Urine

This method is designed for the determination of a wide range of QACs in biological fluids.

  • Internal Standards: Isotopically labelled internal standards are utilized.

  • Extraction: Solid-phase extraction (SPE) with weak cation-exchange cartridges is employed for sample cleanup and concentration.

  • Analysis by LC-MS/MS:

    • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry.

    • Chromatographic Separation: A mixed-mode LC column is used for the separation of diquat and paraquat, while reversed-phase (C8 and C18) columns are used for other QACs.

    • Recovery: Recoveries of all analytes fortified at 1, 5, and 20 ng/mL in serum and urine matrices ranged from 61% to 129%.[3]

G cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis BiologicalSample Serum or Urine Sample Spiking Spike with Isotopically Labeled IS BiologicalSample->Spiking SPE Weak Cation-Exchange SPE Cartridge Spiking->SPE LC_MSMS LC-MS/MS SPE->LC_MSMS

Workflow for QAC Analysis in Biological Fluids
Protocol 3: Analysis of Quaternary Ammonium Compounds in Agricultural Products

This method is suitable for the routine analysis of QAC residues in various agricultural matrices.

  • Extraction: Samples are extracted with acetonitrile.

  • Analysis by LC-MS/MS:

    • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry.

    • Mobile Phase: A gradient of methanol and 10 mM ammonium formate solution in a methanol/water mixture (1:9) at pH 4±0.1.

    • Recovery: The average recovery for the validated method ranged from 78% to 117%, with a coefficient of variation (CV %) of less than 10%.[5]

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis AgriSample Agricultural Product Sample AcetonitrileExtraction Acetonitrile Extraction AgriSample->AcetonitrileExtraction LC_MSMS LC-MS/MS AcetonitrileExtraction->LC_MSMS

Workflow for QAC Analysis in Agricultural Products

Conclusion

This compound stands as a reliable internal standard for the analysis of small quaternary ammonium compounds and other polar analytes. While direct comparative studies on its recovery and extraction efficiency are limited, the available data on its non-deuterated counterpart and other deuterated QAC internal standards demonstrate that high and consistent recoveries can be achieved with appropriate extraction methodologies. The choice of extraction technique, whether it be ultrasonic agitation, solid-phase extraction, or simple solvent extraction, is highly dependent on the sample matrix and the specific analytes of interest. For complex matrices like biological fluids and food products, the use of isotopically labeled internal standards like this compound is crucial for compensating for matrix effects and ensuring accurate quantification. The provided experimental protocols offer a starting point for researchers to develop and validate robust analytical methods tailored to their specific needs.

References

Evaluating Analytical Method Robustness: A Comparative Guide to Using Tetramethyl-d12-ammonium Bromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the use of Tetramethyl-d12-ammonium bromide as an internal standard to enhance method robustness. By presenting experimental data and detailed protocols, this document serves as a practical resource for selecting and implementing the most suitable analytical approach.

The core principle of robust analytical methods is their ability to remain unaffected by small, deliberate variations in method parameters, ensuring the reliability and reproducibility of results. In quantitative analysis, particularly in complex matrices encountered in biological and pharmaceutical research, the use of an internal standard is a key strategy to achieve this. This compound, a deuterated stable isotope-labeled compound, is an ideal internal standard for the quantification of small quaternary ammonium compounds. Its chemical and physical properties are nearly identical to the analyte of interest, tetramethylammonium, allowing it to effectively compensate for variations during sample preparation and analysis.

Comparison of Analytical Approaches

The choice of a quantification method significantly impacts the robustness and accuracy of results. Here, we compare the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a deuterated internal standard with alternative approaches.

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS with Deuterated Internal Standard (e.g., this compound) A known concentration of the deuterated standard is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification.High precision and accuracy; corrects for variability in sample preparation, injection volume, and matrix effects. Considered the "gold standard" for quantitative bioanalysis.[1]Higher cost of deuterated standards; potential for isotopic interference if not properly resolved.
LC-MS/MS with Non-Deuterated Internal Standard A structurally similar, but not isotopically labeled, compound is used as the internal standard.Lower cost than deuterated standards.May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate correction.
External Standard Method A calibration curve is generated from standards of known concentrations, and the analyte concentration in unknown samples is determined from this curve.Simple and straightforward.Prone to errors from variations in injection volume and matrix effects, leading to lower precision and accuracy.[2][3]
Enzymatic Assay Utilizes the specific reaction of an enzyme with the analyte to produce a measurable signal (e.g., colorimetric or fluorometric).Can be high-throughput and does not require expensive instrumentation like a mass spectrometer.May lack the specificity of LC-MS/MS and can be susceptible to interference from other compounds in the sample.

Performance Data: LC-MS/MS with Deuterated Internal Standard vs. Enzymatic Method

The following table summarizes the performance characteristics of an LC-MS/MS method using a deuterated internal standard for the analysis of choline (a quaternary ammonium compound structurally similar to tetramethylammonium) and compares it to a conventional enzymatic method.[4][5][6] This data highlights the superior precision of the LC-MS/MS approach.

ParameterLC-MS/MS with Deuterated Internal StandardEnzymatic Method
Precision (Repeatability RSDr) 1.7%Not Reported
Spike Recovery 94.0–108.4%Not Reported
Bias (vs. Certified Reference Material) No statistical bias (P = 0.36)Not Reported

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard

This protocol is adapted from a validated method for the analysis of choline and is applicable to the analysis of tetramethylammonium using this compound as the internal standard.[5][6]

a. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, urine, or cell lysate), add 10 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar compound separation.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous to retain and elute the polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for tetramethylammonium and this compound would be monitored.

Enzymatic Assay (for Choline as an example)

This protocol is a general representation of an enzymatic assay for choline.

a. Reagents:

  • Choline oxidase enzyme.

  • Horseradish peroxidase (HRP) enzyme.

  • A suitable chromogenic or fluorogenic substrate for HRP.

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

b. Procedure:

  • Prepare a standard curve of choline at known concentrations.

  • Add 50 µL of standards and samples to a 96-well plate.

  • Prepare a reaction mixture containing choline oxidase, HRP, and the substrate in the reaction buffer.

  • Add 150 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Calculate the choline concentration in the samples based on the standard curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis using an internal standard.

Logical_Relationship cluster_process Analytical Process Analyte Analyte (Tetramethylammonium) Sample_Prep Sample Preparation (e.g., extraction loss) Analyte->Sample_Prep Injection Injection Volume Variation Analyte->Injection Ionization Ionization Suppression/Enhancement Analyte->Ionization IS Internal Standard (this compound) IS->Sample_Prep IS->Injection IS->Ionization Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Sample_Prep->Ratio Injection->Ratio Ionization->Ratio Result Robust & Accurate Quantification Ratio->Result

Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Deuterated Internal Standards Featuring Tetramethyl-d12-ammonium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is a cornerstone of successful research and regulatory submission. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of deuterated internal standards, specifically highlighting the use of Tetramethyl-d12-ammonium bromide, against their non-deuterated counterparts, supported by established regulatory principles and representative experimental data.

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the "gold standard" in bioanalytical method validation by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and in the harmonized International Council for Harmonisation (ICH) M10 guideline.[1][2][3] The fundamental principle underpinning their superiority lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This ensures that the internal standard meticulously tracks the analyte through every stage of the analytical process, from sample extraction to ionization and detection, thereby compensating for variability and enhancing the accuracy and precision of the results.[4][5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary function of an internal standard is to correct for analytical variability. A suitable internal standard should mimic the behavior of the analyte to control for inconsistencies in extraction recovery, matrix effects, and instrument response.[6] While non-deuterated structural analogs can be employed, their physical and chemical properties often differ significantly from the analyte, leading to potential discrepancies in analytical behavior.

Deuterated standards, such as this compound, offer a distinct advantage. By replacing hydrogen atoms with deuterium, the molecular weight is increased, allowing for mass spectrometric differentiation from the unlabeled analyte, while the chemical structure and polarity remain virtually unchanged. This ensures co-elution with the analyte and identical behavior in the ion source of the mass spectrometer, providing robust compensation for matrix effects.[4]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a bioanalytical method for a quaternary ammonium compound (QAC) using a deuterated internal standard like this compound versus a non-deuterated structural analog. The data is representative of typical results obtained during method validation in accordance with ICH M10 guidelines.[7]

Table 1: Comparison of Assay Performance with Different Internal Standards

ParameterNo Internal StandardNon-Deuterated ISDeuterated IS (e.g., this compound)
Accuracy (% Bias) Up to ±30%±10% to ±20%Within ±5%
Precision (%RSD) >20%10-15%<10%
Matrix Effect (%CV) >25%15-25%<15%

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)

Validation ParameterAcceptance CriteriaTypical Performance with Deuterated IS
Accuracy & Precision Mean accuracy within 85-115% (80-120% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[4]Typically well within these limits.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[7]High selectivity due to identical retention time and specific mass detection.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[2]Effectively compensates for matrix effects, resulting in low CV.
Recovery Recovery of the analyte need not be 100%, but should be consistent and reproducible.Consistent recovery for both analyte and IS.

Experimental Protocols

A well-defined experimental workflow is crucial for achieving reliable and reproducible results. Below is a representative protocol for the quantification of a quaternary ammonium compound in human plasma using this compound as an internal standard, based on established methodologies for similar compounds.[1][8]

Representative Experimental Protocol: LC-MS/MS Analysis of a Quaternary Ammonium Compound

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by serial dilution of the analyte stock solution.

  • Prepare a working internal standard solution (e.g., 50 ng/mL) from the this compound stock solution.

  • Spike blank human plasma with the analyte working standards to create calibration standards and with separate dilutions to prepare low, medium, and high concentration QCs.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Add 200 µL of a suitable buffer (e.g., 4% phosphoric acid in water) and vortex.

  • Load the entire sample onto a pre-conditioned weak cation exchange SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18 or a mixed-mode column).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and this compound.

Mandatory Visualizations

Logical Relationship of Deuterated Internal Standard Use

Logical Framework for Using a Deuterated Internal Standard cluster_0 Analytical Variability cluster_1 Analyte and Internal Standard Sample_Prep Sample Preparation (e.g., Extraction) Analyte Analyte of Interest Sample_Prep->Analyte Affects Recovery Deuterated_IS Deuterated IS (e.g., this compound) Sample_Prep->Deuterated_IS Affects Recovery Equally Injection Injection Volume Injection->Analyte Variable Amount Injection->Deuterated_IS Variable Amount Equally Ionization Ionization Efficiency (Matrix Effects) Ionization->Analyte Suppression/Enhancement Ionization->Deuterated_IS Suppression/Enhancement Equally MS_Detection Mass Spectrometric Detection Analyte->MS_Detection Deuterated_IS->MS_Detection Ratio Calculate Analyte/IS Ratio MS_Detection->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logical workflow demonstrating how a deuterated internal standard compensates for analytical variability.

Experimental Workflow for Bioanalysis

Experimental Workflow for Quaternary Ammonium Compound Analysis Start Start: Plasma Sample Spike_IS Spike with this compound Start->Spike_IS Protein_Precip Protein Precipitation / Dilution Spike_IS->Protein_Precip SPE Solid-Phase Extraction (SPE) Protein_Precip->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Final Concentration Data_Processing->End

Caption: A typical experimental workflow for the bioanalysis of a quaternary ammonium compound using a deuterated internal standard.

References

Safety Operating Guide

Proper Disposal of Tetramethyl-d12-ammonium bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tetramethyl-d12-ammonium bromide.

This document outlines the necessary procedures for the safe handling and disposal of this compound, a compound that is fatal if swallowed and causes skin and eye irritation.[1][2] Adherence to these guidelines is critical to protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. The information in the table below is a summary of the key safety data.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 2) Fatal if swallowed.[2]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation Causes skin irritation.[1]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Causes serious eye irritation.[1][3]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[1][3]P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment.

PPE CategorySpecific RequirementsRationale
Hand Protection Wear suitable chemical-resistant gloves.[1] Gloves must be inspected prior to use.To prevent skin contact and irritation.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.[2]To protect eyes from dust particles and splashes.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[4]To minimize the risk of skin contact with the chemical.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.To prevent inhalation of harmful dust particles.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from initial preparation to final waste handoff.

cluster_prep Preparation Phase cluster_handling Handling & Segregation Phase cluster_disposal Final Disposal Phase A Consult Local Regulations & SDS B Don Appropriate PPE A->B Proceed once understood C Work in a Ventilated Area B->C D Segregate Waste C->D E Package in a Labeled, Sealed Container D->E F Store in a Designated Waste Area E->F G Arrange for Professional Disposal F->G H Complete Waste Manifest G->H

Figure 1. Workflow for the proper disposal of this compound.
Detailed Experimental Protocol for Disposal

  • Consult Safety Data Sheet (SDS) and Local Regulations : Before handling, thoroughly review the SDS for this compound and your institution's specific chemical waste disposal guidelines.

  • Wear Appropriate Personal Protective Equipment (PPE) : As detailed in the table above, ensure complete protection before handling the chemical.

  • Work in a Designated and Ventilated Area : All handling of this compound should be conducted in a chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.[1]

  • Waste Segregation : Do not mix this compound with other waste streams. It should be disposed of as a separate chemical waste.

  • Packaging Waste :

    • Carefully transfer the waste into a designated, leak-proof, and sealable container.

    • Ensure the container is compatible with the chemical.

    • Do not overfill the container.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Temporary Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

    • The storage area should be away from incompatible materials.

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. Waste material must be disposed of in accordance with national and local regulations.

  • Documentation : Complete all necessary waste manifest forms as required by your institution and local regulations.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation : Increase ventilation in the area of the spill.

  • Wear Appropriate PPE : Do not attempt to clean up a spill without the proper personal protective equipment.

  • Contain the Spill :

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable container for disposal.[3]

    • Avoid flushing the spill into drains or sewer systems.[3]

  • Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.

  • Dispose of Cleanup Materials : All materials used for cleanup should be treated as hazardous waste and disposed of according to the procedures outlined above.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.